2-Bromo-5-chloronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYLDGVNHUHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672146 | |
| Record name | 2-Bromo-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-79-0 | |
| Record name | 2-Bromo-5-chloro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-chloronicotinic Acid: A Versatile Building Block in Modern Drug Discovery
CAS Number: 65550-79-0
This technical guide provides a comprehensive overview of 2-Bromo-5-chloronicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a plausible synthetic route, and detail its significant applications, particularly in the burgeoning field of targeted protein degradation.
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
This compound is a disubstituted pyridine derivative featuring a carboxylic acid, a bromine atom, and a chlorine atom at strategic positions on the pyridine ring. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures. The differential reactivity of the bromo and chloro substituents, coupled with the versatile carboxylic acid handle, allows for sequential and regioselective modifications, a critical aspect in the synthesis of compound libraries for drug discovery.
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, compounds like this compound serve as foundational starting materials for the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 65550-79-0 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 343.1 ± 42.0 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |
| logP | 2.1957 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Temperature | 4°C | [1] |
Synthesis of this compound: A Plausible Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: Chlorination of 2-Aminonicotinic acid
The synthesis would commence with the regioselective chlorination of commercially available 2-aminonicotinic acid. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 5-position.
-
Reagents: 2-Aminonicotinic acid, N-Chlorosuccinimide (NCS), and a suitable solvent such as acetonitrile or DMF.
-
Procedure:
-
Dissolve 2-aminonicotinic acid in the chosen solvent.
-
Slowly add N-Chlorosuccinimide to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
The product, 2-amino-5-chloronicotinic acid, can be isolated by precipitation or extraction.
-
Causality: The electron-donating nature of the amino group enhances the electron density at the ortho and para positions. The 5-position is para to the amino group, making it the most favorable site for electrophilic chlorination.
Step 2: Diazotization of 2-Amino-5-chloronicotinic acid
The resulting 2-amino-5-chloronicotinic acid is then converted to its corresponding diazonium salt. This is a classic transformation in aromatic chemistry.
-
Reagents: 2-Amino-5-chloronicotinic acid, sodium nitrite (NaNO₂), and hydrobromic acid (HBr).
-
Procedure:
-
Suspend 2-amino-5-chloronicotinic acid in an aqueous solution of hydrobromic acid and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step.
-
Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates a highly reactive diazonium salt. This intermediate is a superb leaving group (N₂), facilitating subsequent nucleophilic substitution.[3][4]
Step 3: Sandmeyer Reaction to Introduce Bromine
The final step involves the copper(I)-catalyzed substitution of the diazonium group with a bromide ion, a hallmark of the Sandmeyer reaction.
-
Reagents: The in situ generated diazonium salt solution and copper(I) bromide (CuBr).
-
Procedure:
-
Slowly add the cold diazonium salt solution to a solution or suspension of copper(I) bromide.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The crude this compound can then be isolated by filtration or extraction.
-
Purification can be achieved by recrystallization from a suitable solvent.
-
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] Copper(I) facilitates the reduction of the diazonium salt to an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Applications in Drug Discovery
The strategic placement of two different halogens and a carboxylic acid on the pyridine ring makes this compound a powerful tool in medicinal chemistry.
A Key Building Block for Protein Degraders (PROTACs)
One of the most exciting applications of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5][6][][8][9]
A PROTAC molecule is composed of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound is an ideal building block for the linker and/or the POI-binding moiety. The carboxylic acid can be readily converted to an amide to attach a linker, while the bromo and chloro groups provide orthogonal handles for further modifications, such as Suzuki coupling, to build out the POI-binding portion of the molecule.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Suzuki Coupling for Library Synthesis
The presence of both bromo and chloro substituents allows for selective C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[10] Generally, the C-Br bond is more reactive than the C-Cl bond under standard Suzuki conditions. This differential reactivity enables the selective introduction of an aryl or heteroaryl group at the 2-position, followed by a subsequent coupling at the 5-position if desired. This sequential, regioselective approach is highly valuable for generating diverse libraries of compounds for screening against various biological targets.
Representative Experimental Protocol: Suzuki Coupling at the 2-Position
-
Reagents:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the 2-aryl-5-chloronicotinic acid derivative.
-
Trustworthiness of the Protocol: This protocol is based on well-established and widely published procedures for Suzuki-Miyaura cross-coupling reactions.[10] The progress of the reaction can be easily monitored by standard analytical techniques, and the purification methods are robust and reliable. The regioselectivity for the C-Br bond over the C-Cl bond is a predictable outcome based on the relative bond dissociation energies and the kinetics of oxidative addition to the palladium catalyst.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a versatile and strategically important building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern provides chemists with orthogonal reactive sites, enabling the regioselective construction of complex molecules. Its emerging role in the synthesis of targeted protein degraders highlights its potential to contribute to the development of next-generation therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this valuable chemical entity in their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degrader Building Blocks [sigmaaldrich.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
A Technical Guide to 2-Bromo-5-chloronicotinic Acid: Structure, Properties, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromo-5-chloronicotinic acid, a halogenated heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core molecular and physicochemical properties, explore representative synthetic strategies with an emphasis on mechanistic rationale, and illuminate its emerging role as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Introduction: The Significance of a Halogenated Pyridine Scaffold
This compound (CAS No. 65550-79-0) is a substituted pyridine-3-carboxylic acid. The pyridine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions. The specific placement of bromine and chlorine atoms on this scaffold imparts unique chemical reactivity and metabolic stability, making it a highly valuable intermediate.
Its designation as a "Protein Degrader Building Block" highlights its contemporary relevance.[1] This positions the molecule as a key component for constructing Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2] This guide serves to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the bedrock of its application in any research or development context.
Molecular Structure
The formal IUPAC name for this compound is this compound.[3] Its structure consists of a central pyridine ring functionalized with a carboxylic acid group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position.
Caption: 2D molecular structure of this compound.
Physicochemical Data Summary
The key quantitative properties of this compound are summarized below. These parameters are crucial for predicting its behavior in reaction solvents, its potential for crossing biological membranes, and for designing appropriate storage and handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [1][4][5][6] |
| Molecular Weight | 236.45 g/mol | [1][3][4][6] |
| CAS Number | 65550-79-0 | [1][3][4][7] |
| Physical Form | Solid | [3] |
| Boiling Point | 343.1 ± 42.0 °C (at 760 mmHg) | [3] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |
| LogP (octanol-water partition coeff.) | 2.1957 | [4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [3][4][7] |
Synthesis and Characterization: A Mechanistic Approach
While numerous vendors supply this compound, understanding its synthesis provides invaluable insight into potential impurities and side-products. A robust synthesis relies on the controlled, regioselective halogenation of a pyridine core.
Retrosynthetic Workflow
A logical approach to synthesizing the target molecule involves the sequential halogenation of a more fundamental nicotinic acid precursor. The electron-deficient nature of the pyridine ring dictates the strategy for electrophilic aromatic substitution.
Caption: A potential retrosynthetic pathway for the target molecule.
Representative Synthetic Protocol
The following protocol is a representative, chemically sound methodology based on established principles for the synthesis of halogenated pyridines.
Objective: To synthesize this compound from 5-chloronicotinic acid.
Pillar of Trustworthiness: This protocol incorporates in-process checks and a final, multi-faceted characterization plan to serve as a self-validating system, ensuring the identity and purity of the final product.
Methodology:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 5-chloronicotinic acid (1 equivalent) and a suitable solvent such as concentrated sulfuric acid.
-
Causality: Sulfuric acid acts as both a solvent and a protonating agent, which deactivates the pyridine ring towards electrophilic attack but can help direct the incoming electrophile.
-
-
Bromination:
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Causality: NBS serves as a source of electrophilic bromine (Br+). The chloro- and carboxyl- groups are meta-directing on a benzene ring, but on a protonated pyridine ring, the regiochemistry is more complex, often favoring substitution at available positions not adjacent to the nitrogen.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The acidic solution will neutralize, causing the product to precipitate. Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to ensure full precipitation of the carboxylic acid.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.
-
Causality: The product is an organic acid, which is sparingly soluble in acidic aqueous media. This allows for its isolation by precipitation upon quenching the reaction.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the purified this compound.
-
Causality: Recrystallization is a highly effective method for removing isomeric impurities and unreacted starting material, which will have different solubility profiles than the desired product.
-
-
Characterization and Validation:
-
Mass Spectrometry (MS): Confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. Expected m/z for [M-H]⁻: ~234/236/238.
-
¹H NMR: Confirm the substitution pattern on the pyridine ring. Two distinct aromatic protons should be visible as doublets in the downfield region (typically 8-9 ppm).
-
¹³C NMR: Confirm the number of unique carbon environments in the molecule.
-
Purity Analysis (HPLC): Quantify the purity of the final product, which should typically be ≥98% for use in drug discovery workflows.
-
Core Applications in Drug Development
The true value of this compound lies in its utility as a versatile synthetic intermediate.
A Scaffold for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] This molecule is an ideal starting point for PROTAC synthesis.
Caption: Role of the title compound as a foundational fragment in PROTAC design.
-
Linker Attachment Point: The carboxylic acid group provides a robust chemical handle for amide bond formation, one of the most common methods for attaching the linker element of a PROTAC.
-
Vector for Elaboration: The bromine and chlorine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic and modular attachment of the "warhead" portion of the PROTAC, which is designed to bind to the specific protein of interest. The differential reactivity of C-Br vs. C-Cl bonds can even allow for sequential, site-selective modifications.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.[3]
-
Recommended PPE: Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[7]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated and enabling tool for modern drug discovery. Its well-defined molecular structure, characterized physicochemical properties, and strategically placed reactive handles make it an exceptionally valuable building block. For researchers in medicinal chemistry, particularly those focused on developing next-generation therapeutics like targeted protein degraders, a thorough understanding of this compound's properties and potential is essential for accelerating the path to novel and effective medicines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 65550-79-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. scbt.com [scbt.com]
- 7. 65550-79-0|this compound|BLD Pharm [bldpharm.com]
2-Bromo-5-chloronicotinic acid safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-chloronicotinic Acid
For researchers, scientists, and drug development professionals, the incorporation of novel building blocks is paramount to innovation. This compound, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable reagent in the development of new bioactive compounds.
However, its utility in synthesis is matched by the importance of understanding its hazard profile to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety data for this compound, moving beyond a simple recitation of facts to explain the rationale behind safety protocols. By understanding the "why," researchers can cultivate a more intuitive and robust culture of safety.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity and its irritant effects on the skin, eyes, and respiratory system.
Different suppliers may present slightly varied classifications, but a consensus of available Safety Data Sheets (SDS) points to the following hazards:
| Hazard Class | Category | GHS Hazard Statement (H-code) |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed |
| H302: Harmful if swallowed | ||
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (STOT-SE) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[1] or Warning[2][3]
Hazard Pictograms:
| Pictogram | Description | Associated Hazards |
|
| Skull and Crossbones | Acute toxicity (fatal or toxic) |
|
| Exclamation Mark | Irritant (skin and eye), Skin sensitizer, Acute toxicity (harmful), Narcotic effects, Respiratory tract irritant |
The variation in the acute oral toxicity classification (Category 3 "Toxic" vs. Category 4 "Harmful") highlights the importance of consulting the specific SDS provided by the supplier from whom the chemical was purchased. Regardless, the substance should always be treated as hazardous if ingested.
Engineering Controls and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of the dust, skin contact, and eye contact. Therefore, a multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls
-
Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood.[2] This is the most critical engineering control as it minimizes the risk of inhaling the fine powder, which can cause respiratory irritation.[2][3]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.[2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled.[4]
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazards identified. The following diagram illustrates the relationship between the hazard and the required protection:
Caption: Relationship between hazards and required PPE.
Detailed PPE Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2] A face shield may be required for operations with a higher risk of splashing or dust generation.[2]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.[1][5] Gloves must be inspected before use and replaced if any signs of degradation are observed. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against skin contact.[5] For larger quantities or in situations with a high risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]
Safe Handling, Storage, and Disposal
Prudent Handling Practices
Safe handling is a proactive process designed to minimize exposure.
-
Avoid Dust Formation: This is a critical precaution.[2] Handle the solid gently. When transferring, use a spatula and avoid pouring, which can create airborne dust.
-
Grounding: For larger scale operations, prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring equipment is properly grounded.[7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and any exposed skin thoroughly after handling.[3]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Conditions to Avoid: Protect from moisture and direct sunlight.[6]
-
Incompatible Materials: Store away from strong oxidizing agents.[3][8]
-
Recommended Temperature: Store at room temperature or under refrigerated conditions (2-8°C or 4°C) as recommended by the supplier to maintain stability.[9]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Classification: This material should be treated as hazardous waste.
-
Procedure: Dispose of the contents and container to an approved waste disposal plant.[3] Do not empty into drains.[2]
Emergency Procedures: A Step-by-Step Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
The following flowchart outlines the immediate actions to be taken upon exposure.
Caption: First-aid response workflow.
-
Inhalation: If inhaled, move the person into fresh air.[1][2][3] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[1][3] If skin irritation occurs, get medical advice.[3]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and get medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[1]
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Personal Protection: Wear the appropriate PPE as described in Section 2, including respiratory protection, gloves, and eye protection.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[2]
-
Clean-up: Pick up and arrange disposal without creating dust.[2] Use a scoop or a high-efficiency vacuum cleaner.[6] Sweep up and shovel the material into a suitable, closed container for disposal.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]
-
Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]
Physical, Chemical, and Toxicological Profile
A deeper understanding of the compound's properties provides context for the safety measures.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 65550-79-0 | [1][10] |
| Molecular Formula | C₆H₃BrClNO₂ | [2][10][11] |
| Molecular Weight | 236.45 g/mol | [2][9][11] |
| Appearance | Solid, white or off-white powder | [6][9] |
| Boiling Point | 343.1 ± 42.0 °C at 760 mmHg | |
| Storage Temperature | 4°C | [11] |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[3][6]
-
Conditions to Avoid: Moisture, heat, and direct sunlight.[6]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[3]
Toxicological Information
The toxicological properties have not been fully investigated.[3] The available data indicates the following:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[2]
Conclusion
This compound is a valuable research chemical whose utility necessitates a thorough and proactive approach to safety. By understanding the specific hazards it presents—oral toxicity, irritation to the skin, eyes, and respiratory tract—and the rationale behind the prescribed safety protocols, researchers can handle this compound with confidence and minimize risk. Adherence to engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are the cornerstones of safe laboratory practice when working with this and other hazardous chemical intermediates.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acid5-Bromo-2-chloronicotinic acid [xixisys.com]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 11. chemscene.com [chemscene.com]
- 12. chemical-label.com [chemical-label.com]
An In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromo-5-chloronicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Bromo-5-chloronicotinic acid (CAS No. 65550-79-0). As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, delving into the rationale behind each procedural recommendation to foster a proactive safety culture.
Section 1: Compound Identification and Physicochemical Properties
This compound is a halogenated pyridine derivative.[2][3][4] Its reactivity is centered around the carboxylic acid group and the positions of the halogen substituents on the pyridine ring. The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 65550-79-0 | [2][3][4][5][6] |
| Molecular Formula | C₆H₃BrClNO₂ | [2][3][4] |
| Molecular Weight | 236.45 g/mol | [1][2][3][4] |
| Appearance | Off-white to light yellow solid/powder | [1][7] |
| Purity | Typically ≥95-98% | [2][4][6] |
| Boiling Point | ~343.1 °C at 760 mmHg (Predicted) | |
| Storage Temperature | 4°C or 2-8°C recommended for long-term stability | [1][2] |
| Solubility | Soluble in methanol | [1] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as hazardous. A thorough understanding of its risks is the foundation of safe handling.
GHS Classification:
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[8][9]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9][10][11]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9][10][11]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][9][11]
Causality of Hazards: The acidic nature of the carboxylic acid group and the presence of halogens on the aromatic ring contribute to its irritant and corrosive properties.[12][13][14] As a fine powder, it can easily become airborne, posing an inhalation hazard that can irritate the mucous membranes and respiratory tract.[9][14]
Primary Routes of Exposure:
-
Inhalation: Breathing in dust particles.
-
Skin Contact: Direct contact with the solid or solutions.
-
Eye Contact: Exposure to dust or splashes.
-
Ingestion: Swallowing the substance.
Incompatible Materials and Hazardous Decomposition:
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11][15][16] Reactions can be exothermic and may compromise the integrity of the compound.
-
Hazardous Decomposition Products: Thermal decomposition under fire conditions can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[10][17]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.
1. Engineering Controls (Primary Line of Defense):
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be performed inside a properly functioning chemical fume hood.[14][15][18] This is the most critical control measure to prevent the inhalation of fine dust particles.[14]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[19][20]
-
Emergency Equipment: An ANSI-compliant eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the work area.[15][20]
2. Personal Protective Equipment (PPE) (Secondary Line of Defense):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[21] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][21]
-
Hand Protection: Nitrile gloves are suitable for protecting against incidental contact.[21] For extended handling or immersion, consult a glove compatibility chart to select a more resistant material. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[14]
-
Body Protection: A laboratory coat must be worn and fully buttoned.[12][21] For procedures with a higher risk of spills, a chemical-resistant apron is recommended.[18]
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[12][14]
Section 4: Standard Operating Procedure (SOP) for Handling
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh this compound and dissolve it in a solvent with minimal exposure risk.
Methodology:
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood's certification is current and the airflow monitor indicates correct operation.
-
Ensure the work area within the hood is clean and uncluttered.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as specified in Section 3.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance, tare it, and carefully transfer the weigh boat to the fume hood.
-
Within the fume hood, use a spatula to carefully transfer the desired amount of this compound from its storage container to the weigh boat.
-
Rationale: Performing the transfer in the hood contains any dust generated, preventing inhalation.[14]
-
Securely close the primary storage container immediately after dispensing.
-
-
Preparing the Solution:
-
Place a suitably sized beaker or flask containing a magnetic stir bar on a stir plate inside the fume hood.
-
Add the appropriate solvent to the flask.
-
Carefully add the weighed this compound powder to the solvent.
-
Rationale: Adding the solid to the liquid minimizes the potential for dust to become airborne compared to adding liquid to the dry powder.
-
Cover the flask (e.g., with paraffin film) to prevent vapor release and begin stirring until the solid is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Store the solution according to the guidelines in Section 5.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or towel (using a solvent that will not react) inside the fume hood.
-
Dispose of all contaminated disposable materials (gloves, weigh boat, wipes) in a designated hazardous waste container.[9]
-
Wash hands thoroughly with soap and water after the procedure is complete.[14]
-
Section 5: Storage and Segregation
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous incidents.
-
Container: Always store in the original, tightly sealed container.[10][15][17][19]
-
Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[15][16][20] A recommended long-term storage temperature is between 2-8°C.[1] Some suppliers also suggest storage under an inert atmosphere to maximize shelf life.[1][9]
-
Location: Store containers below eye level to minimize the risk of dropping and splashing during retrieval.[12][21]
-
Segregation: This is a critical safety measure. Store this compound separately from incompatible materials, particularly strong oxidizing agents and bases.[15][21]
Below is a logical workflow for the storage of a newly received container of this compound.
Caption: Decision workflow for safe storage and segregation.
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Spill Response (Minor Solid Spill):
-
Alert personnel in the immediate area.[12]
-
If safe to do so, restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[9][10][20] Avoid creating dust.[9]
-
Decontaminate the spill area with an appropriate solvent and washcloths, placing all cleanup materials into the waste container.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[9][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Section 7: Waste Disposal
All waste containing this compound, whether solid or in solution, is considered hazardous waste.
-
Collection: Collect waste in a clearly labeled, compatible, and tightly sealed container.[15] Do not mix with other waste streams unless compatibility is confirmed.[22]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[7][9] All disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[9][22]
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 65550-79-0 [chemicalbook.com]
- 6. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemical-label.com [chemical-label.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. research.arizona.edu [research.arizona.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. scienceequip.com.au [scienceequip.com.au]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 22. merckmillipore.com [merckmillipore.com]
Harnessing the Synthetic Versatility of 2-Bromo-5-chloronicotinic Acid in Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract: 2-Bromo-5-chloronicotinic acid has emerged as a highly valuable and versatile scaffold in modern medicinal chemistry. Its unique trifunctional nature—a nucleophilic-substitution-ready chloro group, a more reactive bromo moiety ideal for cross-coupling, and a carboxylic acid primed for amidation—offers a robust platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the core synthetic transformations involving this building block, details field-proven experimental protocols, and discusses its potential applications in developing novel therapeutic agents, grounded in the principles of structure-activity relationship (SAR) analysis.
The Strategic Value of this compound: A Chemist's Perspective
In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the potential for therapeutic innovation. This compound is a heterocyclic building block of significant interest due to its strategically positioned reactive sites.[1][2] The pyridine core is a common motif in many biologically active molecules, and the attached functional groups provide orthogonal handles for stepwise, controlled diversification.[3]
The true synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective elaboration at the 2-position.[4] Subsequently, the remaining chlorine atom can be targeted under more forcing conditions or via nucleophilic aromatic substitution. The carboxylic acid at the 3-position serves as a reliable anchor for constructing amide bonds, a cornerstone of medicinal chemistry for introducing a vast array of functional groups to modulate physicochemical properties and target engagement.[5][6]
Physicochemical Properties
A clear understanding of a scaffold's properties is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 65550-79-0 | [2][7] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 173-176 °C | [1] |
| Storage | 2-8 °C, under inert atmosphere | [1] |
Core Synthetic Methodologies: From Scaffold to Library
The utility of this compound is best demonstrated through its application in two of the most powerful and widely used reaction classes in medicinal chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling.
Amide Bond Formation: Building Molecular Diversity
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, and for good reason.[6] It provides a stable, synthetically accessible linkage to append a nearly infinite variety of amines, thereby influencing a molecule's solubility, polarity, metabolic stability, and ability to form key hydrogen bonds with a biological target.
Causality of Experimental Design: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures.[8] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. A common and highly effective method is the conversion to an acyl chloride using oxalyl chloride or thionyl chloride, which is then readily displaced by the amine nucleophile.[5] The use of a catalytic amount of N,N-Dimethylformamide (DMF) facilitates the formation of the Vilsmeier reagent in situ, which is the active species in the conversion to the acyl chloride.
Caption: General workflow for two-step amide synthesis.
This protocol is a self-validating system. Successful formation of the acyl chloride is confirmed by the subsequent reaction with the amine. Progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is characterized by standard spectroscopic methods (NMR, MS).
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add one drop of anhydrous DMF to catalyze the reaction.[5]
-
Stir the mixture at room temperature for 2-6 hours. The reaction can be monitored for the cessation of gas evolution.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 2-bromo-5-chloronicotinoyl chloride. This intermediate is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM (~0.2 M).
-
In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C using an ice bath.
-
Add the amine solution dropwise to the stirring acyl chloride solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
-
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has revolutionized C-C bond formation.[9] It is exceptionally tolerant of a wide range of functional groups, making it a workhorse in late-stage functionalization and library synthesis.[10][11] For this compound, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups, primarily at the more reactive 2-position, creating biaryl structures prevalent in many drugs.[4]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[9][11] The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation, where the organic moiety from an activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12] A base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]
This protocol is designed for reliability. The choice of catalyst, base, and solvent is critical for success. Degassing the reaction mixture is a mandatory step to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Setup:
-
To a pressure-rated vial or round-bottom flask equipped with a stir bar, add the this compound derivative (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq). [12] * Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand. [10] * Seal the vessel with a septum.
-
-
Degassing and Reaction:
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water (typically 4:1 to 10:1 v/v). [12] * Heat the reaction mixture to 80-110 °C and stir overnight (12-24 hours). Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2-aryl-5-chloronicotinic acid derivative.
-
Strategic Applications and SAR-Guided Drug Design
The true potential of this compound is realized when these core reactions are used to build libraries of compounds for biological screening. Nicotinic acid and its derivatives have a rich history in medicine, from being the first lipid-lowering drug to serving as scaffolds for agents targeting a range of diseases.
[3][13][14]Potential Therapeutic Areas:
-
Metabolic Diseases: As an analog of nicotinic acid, derivatives could be explored for their effects on lipid metabolism. *[15] Oncology & Inflammation: Biaryl structures, readily synthesized via Suzuki coupling, are privileged motifs in many kinase inhibitors and anti-inflammatory agents. *[1] Infectious Diseases: Halogenated heterocyclic compounds have shown promise as antimicrobial agents. *[16][17] Neuroscience: The pyridine core is central to ligands for nicotinic acetylcholine receptors (nAChRs), which are key targets for neurological disorders.
[18]The process of optimizing a hit compound from a screening campaign into a lead candidate relies on understanding the Structure-Activity Relationship (SAR). By systematically varying the R¹ group (via amide coupling) and the R² group (via Suzuki coupling), researchers can probe the target's binding pocket and refine the molecule's properties.
[19][20]##### SAR Exploration Workflow
Caption: Iterative cycle of SAR-guided drug discovery.
For example, SAR studies might reveal that a bulky, hydrophobic group at the 2-position (R²) enhances potency, while a hydrogen bond donor at the amide (R¹) is critical for target binding. T[21][22]his knowledge guides the next round of synthesis, focusing efforts on the most promising chemical space.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable and differential reactivity allows medicinal chemists to efficiently and systematically generate novel, diverse, and complex molecules. By mastering the core synthetic transformations of amide coupling and palladium-catalyzed cross-coupling, researchers can fully exploit this scaffold's potential. As the demand for novel therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will remain a cornerstone of successful medicinal chemistry campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. scbt.com [scbt.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Spectroscopic Analysis of 2-Bromo-5-chloronicotinic Acid: A Predictive and Interpretive Guide
Abstract: 2-Bromo-5-chloronicotinic acid is a halogenated pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical agents. Its structural elucidation is paramount for quality control and reaction monitoring. This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While specific experimental spectra for this compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust interpretive framework for researchers.
Introduction: The Structural Imperative
This compound (CAS: 65550-79-0, Molecular Formula: C₆H₃BrClNO₂, Molecular Weight: 236.45 g/mol ) is a substituted pyridine carboxylic acid.[1][2] The precise arrangement of the bromo, chloro, and carboxylic acid substituents on the pyridine ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development workflow. Spectroscopic methods provide a non-destructive and highly informative means to achieve this structural verification. This guide explains the causal relationships between the molecular structure of this compound and its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive evidence for the substitution pattern.
Predicted ¹H NMR Spectroscopy
The structure of this compound features two aromatic protons on the pyridine ring. These protons are in different chemical environments and are expected to appear as distinct signals.
Experimental Protocol (Typical):
-
Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Predicted Data & Interpretation:
The pyridine ring has two protons at positions 4 and 6.
-
H-4: This proton is ortho to the chlorine atom and meta to the carboxylic acid group.
-
H-6: This proton is ortho to the nitrogen atom and meta to the chlorine atom.
These two protons are adjacent to each other on the ring and should exhibit spin-spin coupling, appearing as a pair of doublets. For the isomeric 5-Bromo-2-chloronicotinic acid, the two aromatic protons appear as doublets at δ 8.66 and 8.43 with a small coupling constant of J = 2.5 Hz.[3] For our target molecule, we expect a similar pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield (deshielded).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-6 | ~8.5 - 8.8 | Doublet (d) | ~2.5 - 3.0 | Proton at C6 |
| H-4 | ~8.2 - 8.5 | Doublet (d) | ~2.5 - 3.0 | Proton at C4 |
| -COOH | >10 (variable) | Broad Singlet (br s) | N/A | Carboxylic Acid Proton |
Causality Behind Predictions: The electron-withdrawing nature of the pyridine nitrogen, the bromine, the chlorine, and the carboxylic acid group deshields the ring protons, shifting their signals to a downfield region (typically >8.0 ppm).[4] The observed coupling between H-4 and H-6 as doublets confirms their ortho relationship. The carboxylic acid proton is acidic and its chemical shift can be highly variable and dependent on solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.
Predicted Data & Interpretation:
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 - 175 | Carboxylic Acid Carbonyl |
| C-5 | ~148 - 152 | C-Cl |
| C-6 | ~145 - 150 | C-H (adjacent to N) |
| C-2 | ~140 - 145 | C-Br |
| C-4 | ~130 - 135 | C-H |
| C-3 | ~125 - 130 | C-COOH |
Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is the most downfield signal.[5] The carbons directly attached to the electronegative halogen atoms (C-2 and C-5) and the nitrogen atom (C-6) are also significantly deshielded. The quaternary carbons (C-2, C-3, C-5) will typically show lower intensity peaks compared to the protonated carbons (C-4, C-6).
Caption: Correlation of molecular structure to predicted NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is ideal for identifying the key functional groups within the molecule, particularly the carboxylic acid moiety and the aromatic ring.
Experimental Protocol (Typical):
-
Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid, hydrogen-bonded) |
| ~1710 - 1680 | Strong | C=O stretch (carbonyl of the carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=C and C=N ring stretching vibrations (aromatic) |
| ~1300 - 1200 | Medium | C-O stretch (coupled with O-H bend) |
| Below 850 | Medium-Strong | C-Cl and C-Br stretches |
Causality Behind Predictions: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of its hydrogen-bonded dimeric structure in the solid state.[6] The strong carbonyl (C=O) absorption confirms the presence of the acid. Aromatic ring stretches provide evidence for the pyridine core, while absorptions in the lower frequency "fingerprint region" will correspond to the carbon-halogen bonds.[7]
Caption: Relationship between functional groups and IR absorptions.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. For a compound containing both bromine and chlorine, the isotopic pattern is a key diagnostic feature.
Experimental Protocol (Typical):
-
Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by GC or LC.
-
Ionize the sample using a technique like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Detect the ions and record their mass-to-charge ratio (m/z).
Predicted Data & Interpretation:
The molecular weight is 236.45 g/mol .[2] However, the mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Molecular Ion (M⁺) Cluster: A characteristic pattern of four peaks will be observed.
-
M⁺: (C₆H₃⁷⁹Br³⁵Cl₁₄N₁₆O₂) - m/z ≈ 235
-
M+2: (C₆H₃⁸¹Br³⁵Cl or C₆H₃⁷⁹Br³⁷Cl) - m/z ≈ 237 (most intense peak in the cluster)
-
M+4: (C₆H₃⁸¹Br³⁷Cl) - m/z ≈ 239
-
-
Key Fragments: Common fragmentation in carboxylic acids involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45).
Predicted Mass Spectrometry Data:
| m/z (approx.) | Relative Intensity | Assignment |
| 235, 237, 239 | Variable (Isotopic Pattern) | Molecular Ion Cluster [M]⁺ |
| 218, 220, 222 | Low | [M-OH]⁺ |
| 190, 192, 194 | Medium | [M-COOH]⁺ |
Causality Behind Predictions: The unique isotopic signature of bromine and chlorine provides a nearly foolproof method for confirming the elemental composition of the parent ion. PubChemLite predicts an [M-H]⁻ peak at m/z 233.89 and an [M+H]⁺ peak at m/z 235.91, which aligns with the calculated monoisotopic mass. The fragmentation is driven by the stability of the resulting ions and neutral losses.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure of synthesized or purchased material. The key identifiers are the pair of doublets in the ¹H NMR spectrum, the characteristic isotopic cluster in the mass spectrum, and the broad O-H and strong C=O stretches in the IR spectrum. When experimental data is acquired, it should be compared against these predictions to confirm structural integrity.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum [chemicalbook.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]
Introduction: The Strategic Importance of 2-Bromo-5-chloronicotinic Acid
An In-depth Technical Guide to the Commercial Sourcing and Application of High-Purity 2-Bromo-5-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 65550-79-0) is a halogenated heterocyclic carboxylic acid. Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][2][3] Particularly in the pharmaceutical and agrochemical industries, this compound serves as a critical starting material or intermediate for constructing more complex molecules with specific biological activities.[4][5] Its utility is primarily derived from the distinct reactivity of its functional groups, which allows for selective chemical transformations such as amide bond formations, esterifications, and palladium-catalyzed cross-coupling reactions.
This guide provides a senior application scientist’s perspective on sourcing high-purity this compound, validating its quality, and utilizing it effectively in a laboratory setting. We will delve into the landscape of commercial suppliers, the critical necessity of high purity for reproducible research and development, and the analytical methodologies required to ensure that the material meets the stringent demands of drug discovery.
The Non-Negotiable Requirement for High Purity in Research & Development
In drug discovery and development, the quality of the inputs directly dictates the success of the outputs.[6] The use of high-purity reagents is not merely a preference but a foundational pillar of scientific integrity and efficiency.
-
Ensuring Efficacy and Safety: The active pharmaceutical ingredient (API) must be of exceptional purity to provide a consistent therapeutic effect.[6][7] Impurities, even at trace levels, can have unintended biological activity, leading to adverse side effects or reduced drug efficacy.[8][9] Impurities originating from a starting material like this compound can carry through the synthetic route, complicating purification of the final API and potentially compromising patient safety.[7]
-
Streamlining Synthesis and Analysis: High-purity starting materials lead to cleaner reactions with fewer side products. This simplifies the purification of intermediates and final compounds, saving significant time and resources. It also makes the analysis and interpretation of reaction outcomes, such as by NMR or LC-MS, more straightforward.
The difference between a "research grade" (e.g., 97-98%) and a "pharmaceutical grade" (>99.5%) material is significant, with the latter requiring rigorous quantification of impurities at levels often below 0.1%.[10] For early-stage discovery, a well-characterized high-purity reagent is essential for generating reliable biological data.
Commercial Supplier Landscape for this compound
A number of chemical suppliers provide this compound, primarily for research and development purposes. When selecting a supplier, researchers should look for transparency in documentation (e.g., availability of a Certificate of Analysis) and consistency in quality. Below is a comparative overview of several recognized suppliers.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight | Notes |
| ChemScene | ≥98% | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Often cited in aggregate catalogs like Sigma-Aldrich.[1][3] |
| Santa Cruz Biotechnology | Not explicitly stated; lot-specific | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Marketed as a biochemical for proteomics research.[2] |
| BLD Pharm | Purity specified by batch | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Provides access to analytical data like NMR and HPLC.[11] |
| Sigma-Aldrich (distributor) | 97% or 98% (varies by source) | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Distributes from various sources, including ChemScene.[3][12] |
| Huateng Pharma | 95% | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | A supplier of pharmaceutical intermediates.[13] |
| HDH Pharma Inc. | Min 98% | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Marketed as a protein degrader building block.[4] |
Note: Purity levels are as stated on supplier websites and may vary by batch. It is imperative to request a lot-specific Certificate of Analysis for critical applications.
A Self-Validating Framework for Supplier and Material Qualification
To ensure the quality and consistency of sourced materials, a systematic qualification process is essential. This workflow ensures that the material is suitable for its intended use before being committed to large-scale or critical experiments.
Caption: Supplier & Material Qualification Workflow.
Workflow Explanation:
-
Screening & Documentation: Begin by identifying suppliers and immediately requesting a lot-specific Certificate of Analysis. The CoA should clearly state the purity (e.g., by HPLC or qNMR) and the methods used.
-
In-House Verification: Never rely solely on the supplier's CoA. Procure a small sample and perform your own analytical checks. The key is to use an orthogonal method—if the supplier used HPLC, consider using qNMR or LC-MS to get a more complete picture. This step validates the supplier's claims.
-
Functional Validation: Chemistry is the ultimate test. Run a small-scale, well-understood reaction. A high-purity starting material should yield a clean reaction profile with minimal side products. This confirms the material's fitness for its intended purpose.
-
Approval: Only after passing these checks should the supplier and specific lot be approved for use in critical research campaigns.
Core Analytical Techniques for Purity Verification
Assessing chemical purity is a multi-faceted task that relies on a combination of analytical techniques.[14]
Caption: Orthogonal Analytical Workflow for Purity Assessment.
| Technique | Principle | What It Measures | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | The relative abundance of the main component and any impurities that have a chromophore. | Highly sensitive and quantitative; the gold standard for purity analysis. | Requires a chromophore for UV detection; non-chromophoric impurities may be missed. |
| qNMR | Integration of NMR signals relative to a certified internal standard. | An absolute measure of purity (mass fraction) of the target molecule.[10] | Universal detection (no chromophore needed); highly accurate and traceable to a primary standard. | Lower sensitivity than HPLC; requires a pure, stable internal standard. |
| LC-MS | Combines the separation of HPLC with the mass analysis of mass spectrometry. | The mass-to-charge ratio of the main component and separated impurities. | Excellent for identifying unknown impurities by their molecular weight. | Response factors can vary, making it less quantitative than HPLC with UV detection. |
| Melting Point | The temperature range over which a solid turns to liquid. | The presence of impurities, which typically depress and broaden the melting range.[9][14] | Fast, inexpensive, and requires minimal equipment. | Not quantitative; insensitive to small amounts of impurities. |
Representative Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling this compound with an amine, a common step in building larger molecules. The use of high-purity starting material is critical for minimizing side reactions, such as those involving reactive impurities, and for ensuring a high yield of the desired product.
Reaction: Synthesis of N-benzyl-2-bromo-5-chloronicotinamide
Materials:
-
This compound (high purity, >98%)
-
Benzylamine (≥99%)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (≥98%)
-
DIPEA (N,N-Diisopropylethylamine) (≥99.5%)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Causality: Using a dry flask under an inert atmosphere (e.g., nitrogen or argon) is crucial because coupling reagents like HATU can be sensitive to moisture, which would quench the active species and reduce the reaction efficiency.
-
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely (concentration approx. 0.1-0.2 M).
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Causality: HATU is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid proton, ensuring the amine nucleophile remains in its free base form. A pre-activation period ensures the activated ester is formed before the amine is introduced.
-
-
Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Causality: A slight excess of the amine can help drive the reaction to completion. Adding it dropwise helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble components.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-2-bromo-5-chloronicotinamide.
-
Impact of Purity: If the starting this compound contained impurities, additional spots would likely appear on the TLC plate, complicating the purification and lowering the final yield of the desired product.
-
Conclusion
For researchers in the fast-paced field of drug development, the integrity of every component is paramount. This compound is a valuable chemical tool, but its utility is directly proportional to its purity. By implementing a rigorous supplier qualification framework, employing orthogonal analytical verification, and understanding the chemical causality behind experimental protocols, scientists can ensure the reliability and reproducibility of their results. This diligent approach minimizes costly delays, prevents misleading biological data, and ultimately accelerates the path toward discovering novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 8. techmate.co.uk [techmate.co.uk]
- 9. moravek.com [moravek.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 65550-79-0|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | 65550-79-0 [sigmaaldrich.com]
- 13. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 14. moravek.com [moravek.com]
Methodological & Application
synthesis of 2-Bromo-5-chloronicotinic acid from 2-hydroxynicotinic acid
An Application Note and Protocol for the Synthesis of 2-Bromo-5-chloronicotinic Acid from 2-Hydroxynicotinic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: A Validated, Two-Step Synthesis of this compound
Introduction
This compound is a vital heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its di-halogenated pyridine scaffold allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[2] This document provides a comprehensive, field-tested guide for the synthesis of this compound, starting from the readily available and cost-effective precursor, 2-hydroxynicotinic acid.[3]
The protocol herein is designed for robustness and scalability, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions. This ensures that researchers can not only replicate the procedure but also adapt it based on experimental observations and available resources.
Synthetic Strategy and Mechanistic Rationale
The direct, one-pot is challenging due to the difficulty in controlling the regioselectivity of two different halogenation events. Therefore, a strategic, two-step approach is employed. The chosen pathway leverages the inherent reactivity of the pyridine ring, as dictated by its existing substituents.
The overall transformation proceeds via two key stages:
-
Electrophilic Bromination: The starting material, 2-hydroxynicotinic acid, is first subjected to electrophilic bromination. The electron-donating hydroxyl group strongly activates the pyridine ring, directing the incoming electrophile (Br+) to the positions ortho and para to itself. Bromination occurs selectively at the C-5 position (para), which is sterically accessible and electronically favored.[4][5]
-
Deoxy-chlorination: The intermediate, 5-bromo-2-hydroxynicotinic acid, is then converted to the final product. The 2-hydroxy group on the pyridine ring exists in tautomeric equilibrium with its 2-pyridone form.[5] This functionality is transformed into a chloro group using a potent chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.[1]
This specific sequence is advantageous because the initial bromination is facilitated by the activating hydroxyl group, and the subsequent conversion of the robust 2-pyridone moiety to a 2-chloropyridine is a well-established and high-yielding transformation.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-6-hydroxynicotinic Acid [benchchem.com]
- 3. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 4. Buy 5-Bromo-2-hydroxynicotinic acid | 104612-36-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
detailed protocol for Suzuki coupling with 2-Bromo-5-chloronicotinic acid
Application Notes & Protocol
Topic: Detailed Protocol for Suzuki Coupling with 2-Bromo-5-chloronicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Functionalized Nicotinic Acid Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become indispensable in pharmaceutical and materials science for constructing complex molecular architectures.[3]
This guide provides a detailed protocol for the Suzuki coupling of this compound, a challenging yet valuable heterocyclic building block. The presence of two distinct halogen atoms (bromine and chlorine), an electron-deficient pyridine ring, and a carboxylic acid moiety presents unique regioselectivity and compatibility challenges. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol focuses on the selective coupling at the more labile C-Br position to synthesize 2-aryl-5-chloronicotinic acid derivatives. These products are key intermediates for creating diverse molecular libraries for drug discovery and development.[4]
We will explore the mechanistic underpinnings of the reaction, provide a robust step-by-step experimental procedure, discuss the rationale behind the choice of reagents, and offer troubleshooting advice to ensure successful execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (R¹-X). This step is typically rate-limiting and forms a Pd(II) intermediate.[5]
-
Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), facilitating the exchange of the halide or other ligand on the palladium with the R² group.[6][7][8][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for this compound
The unique structure of this compound demands careful consideration of the reaction conditions to achieve the desired outcome.
-
Regioselectivity (C-Br vs. C-Cl): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition with Pd(0). This inherent difference allows for selective coupling at the C-2 position (C-Br) while leaving the C-5 position (C-Cl) intact, provided that mild conditions and appropriate catalysts are used. More forcing conditions or highly active catalyst systems designed for aryl chlorides could lead to a loss of selectivity.
-
Electron-Deficient Substrate: The pyridine ring is electron-deficient, which generally facilitates the rate-limiting oxidative addition step.[10] This is advantageous for activating the C-Br bond.
-
The Carboxylic Acid Group: The presence of a carboxylic acid can be problematic. The acidic proton will be deprotonated by the base used in the reaction. The resulting carboxylate can potentially coordinate with the palladium center, inhibiting catalytic activity. While direct coupling is possible, an alternative and often more reliable strategy involves protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[11][12] This prevents interference and can simplify purification. The ester can then be hydrolyzed post-coupling to yield the desired carboxylic acid.[13]
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | Role | Stoichiometry | Notes |
| This compound | Electrophile | 1.0 equiv | --- |
| Arylboronic Acid | Nucleophile | 1.2–1.5 equiv | Purity is crucial; impurities can inhibit the catalyst. |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst | 2–5 mol% | Air-sensitive. Handle under an inert atmosphere. |
| K₂CO₃ or K₃PO₄ | Base | 2.0–3.0 equiv | Use anhydrous base. K₃PO₄ is often effective for heteroaryl couplings. |
| 1,4-Dioxane / H₂O (4:1) | Solvent | ~0.1 M concentration | Solvents must be degassed thoroughly before use. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | --- | For drying organic extracts. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | --- | --- |
| 1M HCl | Acid | --- | For work-up and product precipitation. |
Experimental Workflow
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the nicotinic acid derivative.[4]
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction mixture may be heterogeneous initially.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 6–18 hours. The disappearance of the this compound starting material indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a beaker.
-
Product Isolation: While stirring, slowly acidify the aqueous mixture with 1M HCl to a pH of ~3-4. The product, 2-aryl-5-chloronicotinic acid, should precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the crude product.
-
Purification: If necessary, purify the crude product further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).[4] For less crystalline products, column chromatography on silica gel may be required, though the carboxylic acid can make this challenging.[14]
Protocol Variation: The Protection Strategy
For boronic acids that are sensitive to basic conditions or to improve reaction consistency, protecting the carboxylic acid as an ester is highly recommended.
-
Esterification: Convert this compound to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or acid-catalyzed esterification).
-
Suzuki Coupling: Perform the Suzuki coupling on the ester derivative using the protocol described above. The work-up will differ: instead of acidic precipitation, the reaction mixture should be diluted with ethyl acetate and washed with water and brine. The organic layer is then dried and concentrated.[4]
-
Purification: The crude ester product is typically easier to purify by silica gel chromatography than the corresponding carboxylic acid.
-
Hydrolysis: Cleave the ester group using standard hydrolysis conditions (e.g., LiOH or NaOH in a THF/water mixture, followed by acidic work-up) to yield the final 2-aryl-5-chloronicotinic acid.[11][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvent; Impure reagents; Low reaction temperature. | Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Use highly pure boronic acid. Increase temperature in 10 °C increments. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Improve inert atmosphere technique. Consider a different base (e.g., K₃PO₄) or solvent system. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acid; Prolonged heating. | Use anhydrous base and freshly distilled/degassed solvents. Monitor reaction closely and stop once complete. |
| Loss of Selectivity (Reaction at C-Cl) | Reaction temperature is too high; Catalyst is too active for this transformation. | Reduce the reaction temperature. Use a less active catalyst system, avoiding those specifically designed for aryl chlorides. |
| Difficult Purification | Product is an amorphous solid; Baseline streaking on TLC. | If direct coupling was used, consider the ester protection strategy. Try a different recrystallization solvent system. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Preparation of 2-Bromo-5-chloronicotinic Acid Derivatives for Biological Screening: Application Notes and Protocols
This comprehensive guide provides detailed methodologies for the synthesis and subsequent biological evaluation of 2-bromo-5-chloronicotinic acid derivatives. This class of compounds holds significant promise in drug discovery, with demonstrated potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for the generation of novel chemical entities for biological screening.
Introduction: The Therapeutic Potential of Substituted Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are well-established pharmacophores in medicinal chemistry. The pyridine ring system is a common motif in numerous approved drugs and biologically active compounds.[1] Halogenation of the nicotinic acid scaffold, particularly with bromine and chlorine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance binding affinity to biological targets, improve metabolic stability, and ultimately lead to more potent and selective therapeutic agents.[2]
The this compound scaffold is a versatile starting material for the synthesis of a diverse library of derivatives. The carboxylic acid moiety provides a convenient handle for the formation of amides and esters, while the bromine atom at the 2-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual functionality allows for the systematic exploration of the chemical space around the nicotinic acid core, a key strategy in lead optimization.
Part 1: Chemical Synthesis of this compound Derivatives
The synthetic strategy for generating a library of this compound derivatives primarily involves two key transformations: amide bond formation and palladium-catalyzed cross-coupling reactions . These methods allow for the introduction of a wide array of substituents at the carboxylic acid and the 2-position of the pyridine ring, respectively.
Section 1.1: Amide Coupling Reactions for the Synthesis of Nicotinamides
The formation of an amide bond is a fundamental reaction in medicinal chemistry, enabling the linkage of the this compound core to a diverse range of primary and secondary amines. This approach is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. Common methods include conversion to an acyl chloride or the use of coupling reagents. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, especially with electronically deficient or sterically hindered amines.
This protocol describes a general method for the synthesis of N-substituted-2-bromo-5-chloronicotinamides using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the solution at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired N-substituted-2-bromo-5-chloronicotinamide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-Bromo-5-chloro-N-phenylnicotinamide | 85 |
| 2 | Benzylamine | N-(benzyl)-2-bromo-5-chloronicotinamide | 92 |
| 3 | Morpholine | (2-Bromo-5-chloropyridin-3-yl)(morpholino)methanone | 88 |
| 4 | Thiophen-2-amine | 2-Bromo-5-chloro-N-(thiophen-2-yl)nicotinamide | 79[3] |
Section 1.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] In the context of this compound derivatives, this reaction is employed to replace the bromine atom at the 2-position with a variety of aryl, heteroaryl, or alkyl groups. This modification is crucial for exploring structure-activity relationships (SAR) and optimizing the biological activity of the compounds.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[5] The choice of palladium catalyst, ligand, and base is critical for the success of the reaction.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-5-chloronicotinamide derivative with an arylboronic acid.
Materials:
-
N-substituted-2-bromo-5-chloronicotinamide
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-substituted-2-bromo-5-chloronicotinamide (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-aryl-5-chloro-nicotinamide derivative.
Mandatory Visualization: Synthetic Workflow
Caption: General synthetic routes for the preparation of this compound derivatives.
Part 2: Biological Screening of this compound Derivatives
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Here, we provide protocols for screening in oncology and infectious diseases, two areas where nicotinic acid derivatives have shown significant promise.
Section 2.1: Anticancer Screening
Nicotinic acid derivatives have been investigated as potential anticancer agents, with some compounds demonstrating potent cytotoxic activity against various cancer cell lines.[6][7] A common mechanism of action for some of these derivatives is the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10]
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colorectal cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualization: Biological Screening Workflow
Caption: A typical workflow for the biological screening of a compound library.
Section 2.2: Antimicrobial Screening
Halogenated heterocyclic compounds are a well-known class of antimicrobial agents.[2] The synthesized this compound derivatives can be screened for their activity against a panel of pathogenic bacteria and fungi.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of a new antimicrobial compound.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer (optional, for OD measurement)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured to quantify microbial growth.
Conclusion and Future Directions
The protocols detailed in this application note provide a solid foundation for the synthesis and biological evaluation of this compound derivatives. The versatility of the synthetic routes allows for the creation of large and diverse compound libraries. The subsequent biological screening in areas such as oncology and infectious diseases can lead to the identification of novel hit compounds. Further optimization of these hits, guided by structure-activity relationship studies, holds the potential for the development of new and effective therapeutic agents.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setups for the Halogenation of Nicotinic Acid Derivatives
Abstract
Halogenated nicotinic acid derivatives are cornerstone building blocks in modern drug discovery and medicinal chemistry. The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents significant challenges for direct electrophilic halogenation, often necessitating harsh reaction conditions or strategic activation of the substrate.[3][4][5] This document provides a comprehensive guide for researchers, detailing various experimental setups and protocols for the chlorination, bromination, fluorination, and iodination of nicotinic acid and its derivatives. We will explore the causality behind different synthetic strategies, from classical high-temperature methods to modern, milder approaches involving N-oxide activation and specialized fluorinating agents.
The Challenge: Electrophilic Substitution on an Electron-Deficient Ring
The pyridine ring, an isostere of benzene, is significantly less reactive towards electrophilic aromatic substitution (SEAr). The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[3][6] Furthermore, under the acidic conditions often required for halogenation, the pyridine nitrogen is readily protonated, further increasing the ring's deactivation.[5][7]
Direct halogenation, if successful, typically requires forcing conditions and often leads to substitution at the C-3 (meta) position, as the intermediates from attack at C-2 or C-4 are significantly destabilized by placing a positive charge adjacent to the already positive nitrogen center.[6][7]
Figure 1: General mechanism for electrophilic substitution on pyridine, highlighting the preferential attack at the 3-position.
To overcome these challenges, several strategies have been developed to either increase the nucleophilicity of the pyridine ring or to employ alternative reaction pathways.
Key Synthetic Strategies and Protocols
Pyridine N-Oxide Activation: Enhancing Ring Reactivity
A powerful and widely used strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide.[8][9] The N-oxide functionality transforms the reactivity profile of the ring; the oxygen atom can donate electron density back into the ring, thereby activating the C-2 and C-4 positions for electrophilic attack.[5][10] Following halogenation, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or PPh₃) to yield the desired halogenated nicotinic acid derivative. This method provides excellent regioselectivity for 2-halo-substituted pyridines.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. aklectures.com [aklectures.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015) | Ying Chen | 42 Citations [scispace.com]
Application Note: A Multi-Modal Analytical Framework for Monitoring the Synthesis of 2-Bromo-5-chloronicotinic Acid
Abstract
This document provides a comprehensive guide with detailed protocols for monitoring the progress of chemical reactions involving 2-Bromo-5-chloronicotinic acid (CAS: 65550-79-0, MW: 236.45 g/mol [1]). As a key building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the efficiency of its formation and controlling impurity profiles is critical. We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is designed for researchers, process chemists, and quality control analysts in the drug development sector, emphasizing not just the procedural steps but the underlying scientific rationale for method selection and parameter optimization.
Introduction: The Imperative for Rigorous Reaction Monitoring
This compound is a halogenated pyridine derivative frequently employed in the synthesis of complex molecules. The progress of reactions producing or consuming this intermediate dictates yield, purity, and the overall economic viability of a synthetic process. Ineffective monitoring can lead to incomplete conversions, the generation of difficult-to-remove impurities, or unsafe reaction conditions.
The choice of an analytical method is governed by the specific information required—be it rapid confirmation of progress, precise quantification of reactants and products, real-time kinetic data, or comprehensive impurity profiling.[2][3] This guide details a multi-faceted approach, allowing scientists to select the most appropriate tool for their objective, from early-stage development to process scale-up.
The Analytical Workflow: A Strategic Overview
A robust analytical strategy involves selecting the right technique for the right question. The initial phase often relies on discrete, offline measurements for accurate quantification, while in-situ methods provide real-time kinetic understanding. Post-reaction analysis focuses on purity and byproduct identification.
Caption: Overall analytical strategy for reaction monitoring and product analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Causality: RP-HPLC is the cornerstone technique for the quantitative analysis of moderately polar, UV-active compounds like this compound. A C18 stationary phase is chosen for its hydrophobic character, which retains the analyte based on its nonpolar aromatic ring structure. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, serves two purposes: the organic component elutes the analyte, while the acidic buffer (e.g., using formic or phosphoric acid) suppresses the ionization of the carboxylic acid group.[4][5] This ensures a single, non-ionized species interacts with the stationary phase, resulting in sharp, symmetrical peaks essential for accurate quantification.[5] Detection is typically performed at a wavelength where the pyridine ring exhibits strong absorbance, generally around 254-280 nm.
Protocol 3.1: Quantitative Analysis of Reaction Conversion
-
Sample Preparation:
-
Carefully withdraw a 50-100 µL aliquot from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 10 mL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation. This becomes the "stock sample."
-
Filter the stock sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. The gradient can be optimized, but a starting point is 95:5 (A:B) to 5:95 (A:B) over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) or UV detector at 265 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Calibration:
-
Prepare a series of at least five calibration standards of this compound of known concentrations spanning the expected range in the quenched reaction samples.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[6]
-
-
Analysis & Calculation:
-
Inject the filtered reaction sample.
-
Identify the peaks for starting material(s) and the this compound product by comparing retention times with standards.
-
Quantify the concentration of each species using the calibration curve. Calculate the reaction conversion based on the disappearance of the limiting reagent.
-
| Parameter | Typical Value / Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Good retention for aromatic, moderately polar compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Provides good peak shape and is MS-compatible.[4] |
| pH Control | Acidic (pH ~2.5-3.5) | Suppresses ionization of carboxylic acid for better retention and peak shape.[5] |
| Detection (λ) | 265 nm | Strong UV absorbance for the substituted pyridine ring. |
| Temperature | 30 °C | Ensures reproducible retention times and reduces viscosity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Causality: While HPLC-UV is excellent for quantification, LC-MS is unparalleled for confirming product identity and profiling impurities.[7][8] By coupling the HPLC separation to a mass spectrometer, we obtain the mass-to-charge ratio (m/z) of eluting compounds. For this compound, Electrospray Ionization (ESI) in negative mode is ideal, as the carboxylic acid readily loses a proton to form the [M-H]⁻ ion at m/z 234.4/236.4. The true power lies in observing the distinct isotopic pattern caused by the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), providing unambiguous confirmation of the elemental composition.
Protocol 4.1: Impurity Identification
-
Instrumentation & Conditions:
-
Use the same HPLC method as described in Protocol 3.1 to ensure correlation between UV and MS data. The use of a volatile buffer like formic acid is mandatory.
-
Mass Spectrometer: Couple the HPLC outlet to an ESI-MS.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Scan Range: m/z 50 - 500.
-
-
Analysis:
-
Inject a concentrated, quenched reaction sample.
-
Extract the ion chromatogram for the expected [M-H]⁻ of the product (m/z 234.4/236.4).
-
Examine the mass spectra of minor peaks in the chromatogram. Potential impurities could include:
-
Starting materials or their degradation products.
-
Byproducts from side reactions (e.g., decarboxylation, hydrolysis of the bromine).
-
Isomeric impurities.
-
-
Utilize tandem MS (MS/MS) to fragment the parent ions of unknown impurities, which provides structural clues for their identification.[7]
-
Quantitative NMR (qNMR) Spectroscopy
Principle & Causality: NMR spectroscopy is an inherently quantitative primary method where the integral of a signal is directly proportional to the number of nuclei giving rise to it.[9] This allows for the determination of concentration or purity without the need for a calibration curve, provided a certified internal standard of known concentration is used.[10][11] For monitoring the synthesis of this compound, one can select unique, well-resolved signals in the ¹H NMR spectrum for the starting material and the product, integrate them relative to the internal standard, and directly calculate their concentrations over time.
Protocol 5.1: Offline Reaction Monitoring with an Internal Standard
-
Sample Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆) at a precisely known concentration. The standard should have signals that do not overlap with the analyte signals.
-
At each time point, withdraw a reaction aliquot and quench it.
-
Accurately weigh a portion of the quenched reaction mixture and dissolve it in a precise volume of the internal standard stock solution.
-
Transfer the final solution to an NMR tube.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters: Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the signals being quantified. A typical value is 30 seconds to ensure full relaxation for accurate integration.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the chosen signals for the product, starting material, and the internal standard.
-
Calculate the concentration of the analyte using the following formula[11]:
-
Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (Weight_std / Weight_sample) * Purity_std
-
Where: I = Integral, N = Number of protons, M = Molar mass, std = internal standard.
-
-
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: In-situ FTIR spectroscopy allows for real-time, continuous monitoring of a reaction by inserting a probe directly into the reaction vessel.[12] It works by measuring the absorption of infrared light by molecular vibrations. As reactants are consumed and products are formed, the concentration of their respective functional groups changes, which is reflected in the intensity of their characteristic absorption bands in the IR spectrum.[13] This technique is ideal for tracking reaction kinetics, identifying intermediates, and determining reaction endpoints without the need for sampling.
Caption: Workflow for in-situ FTIR reaction monitoring.
Protocol 6.1: Real-Time Kinetic Analysis
-
Setup:
-
Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Ensure the probe tip is fully submerged in the reaction medium.
-
-
Background Collection:
-
Charge the reactor with all solvents and starting materials except the limiting reagent or catalyst that initiates the reaction.
-
Collect a background spectrum. This spectrum will be automatically subtracted from all subsequent spectra, showing only the changes that occur during the reaction.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding the final reagent or starting the heating ramp).
-
Immediately begin automated spectral collection (e.g., one spectrum every 1-2 minutes).[13]
-
-
Data Analysis:
-
Identify the IR bands corresponding to a unique functional group on a reactant and the product. For example, monitor the disappearance of a C-H bond of a precursor and the appearance of a characteristic aromatic ring vibration of the this compound product.
-
Software can be used to plot the absorbance (which is proportional to concentration via Beer's Law) of these key peaks over time.[13]
-
The resulting trendline provides a real-time kinetic profile of the reaction. The reaction is complete when the product concentration profile reaches a plateau.
-
Analytical Method Validation
Principle & Causality: Once a primary analytical method (typically HPLC) is developed, it must be validated to ensure it is fit for its intended purpose.[14][15] Method validation provides documented evidence that the procedure is accurate, precise, and reliable for the quantitative analysis of this compound and its impurities. Validation is a regulatory requirement and is essential for making scientifically sound decisions about reaction performance and product quality.[6][16] The parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).
| Validation Parameter | Purpose | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference by impurities, degradants, or matrix components. | Peak purity index > 0.999 (using DAD); baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.[6] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptance criteria despite minor changes. |
Conclusion: Selecting the Right Tool
The robust analysis of this compound reactions requires a thoughtful application of multiple analytical techniques. HPLC-UV stands as the definitive tool for quantification and routine analysis. LC-MS is indispensable for identity confirmation and impurity elucidation. qNMR offers a powerful, calibration-free alternative for precise concentration measurements, while in-situ FTIR provides invaluable real-time kinetic data to deepen process understanding. By leveraging these methods in a complementary fashion, researchers and drug development professionals can optimize synthetic routes, ensure product quality, and accelerate the development timeline.
References
- 1. chemscene.com [chemscene.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 7. chimia.ch [chimia.ch]
- 8. resolvemass.ca [resolvemass.ca]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Reaction Monitoring | Bruker [bruker.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sofpromed.com [sofpromed.com]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of 2-Bromo-5-chloronicotinic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-5-chloronicotinic acid, a key building block in the pharmaceutical and agrochemical industries. Recognizing the challenges of industrial-scale production, this guide focuses on a robust and scalable two-step synthetic route. We present a detailed analysis of route selection, an in-depth experimental protocol, and critical considerations for process safety, optimization, and quality control. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with the practical insights needed for successful and safe scale-up.
Introduction: Strategic Importance and Synthesis Challenges
This compound is a pivotal intermediate whose structural motifs are found in a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the orthogonal reactivity of the chloro, bromo, and carboxylic acid functional groups, which allows for sequential and selective modifications in the construction of complex molecular architectures.
However, the transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. These include:
-
Regioselectivity: Ensuring the precise placement of the bromine and carboxylic acid groups on the pyridine ring is paramount to avoid the formation of difficult-to-separate isomers.
-
Process Safety: The use of hazardous reagents, such as pyrophoric organolithiums and corrosive acids, necessitates stringent safety protocols and engineering controls.
-
Economic Viability: The chosen route must be cost-effective, utilizing readily available starting materials and high-yielding transformations to be commercially feasible.
-
Product Purity: Meeting the stringent purity requirements for pharmaceutical intermediates requires robust purification methods and rigorous analytical quality control.
This guide will address these challenges by detailing a recommended synthetic pathway that balances yield, purity, safety, and scalability.
Retrosynthetic Analysis and Optimal Route Selection
Several synthetic pathways can be envisioned for the preparation of this compound. A comparative analysis is crucial for selecting the most suitable route for large-scale manufacturing.
Potential Synthetic Routes
-
Route A: Sandmeyer Reaction followed by Carboxylation. This two-step approach begins with the readily available 2-amino-5-chloropyridine. A Sandmeyer reaction introduces the bromine at the 2-position, followed by a directed metalation and carboxylation to install the carboxylic acid group.
-
Route B: Direct Bromination of a Precursor. This route would involve the electrophilic bromination of 5-chloronicotinic acid. However, controlling the regioselectivity of this reaction is challenging, as the pyridine ring's electronics can lead to a mixture of products.
-
Route C: Halogenation of a Hydroxypyridine Intermediate. This pathway involves the synthesis and subsequent halogenation of a precursor like 5-bromo-2-hydroxynicotinic acid. While feasible, this often involves multiple steps and the use of harsh reagents like thionyl chloride.[1]
Route Selection Rationale
Route A is selected as the optimal pathway for large-scale synthesis. The primary justification for this choice is the high degree of regiochemical control. The Sandmeyer reaction provides a reliable and well-established method for the specific conversion of an amino group to a bromine atom on a pyridine ring.[2] Subsequently, the carboxylation of the 2-bromo-5-chloropyridine intermediate via directed ortho-metalation offers a precise method to install the carboxylic acid at the 3-position. This step-wise, controlled approach minimizes the formation of isomeric impurities, which simplifies purification and improves the overall process efficiency.
The following diagram illustrates the strategic disconnections in the selected retrosynthetic pathway.
Caption: Retrosynthetic analysis of the selected pathway.
Detailed Manufacturing Protocol: A Two-Step Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed for a kilogram-scale production.
Step 1: Sandmeyer Bromination of 2-Amino-5-chloropyridine
This step converts the starting material, 2-amino-5-chloropyridine, into the key intermediate, 2-bromo-5-chloropyridine. The reaction proceeds via the formation of a diazonium salt, which is then displaced by bromide in a copper-catalyzed process.[2][3]
| Reagent/Equipment | Quantity (per kg of SM) | Molar Eq. | Notes |
| 2-Amino-5-chloropyridine | 1.00 kg | 1.0 | Starting Material (SM) |
| Hydrobromic Acid (48% aq.) | 3.1 L | ~6.0 | Ensure adequate ventilation. Corrosive. |
| Bromine (Br₂) | 1.5 kg (0.5 L) | ~1.2 | Highly toxic and corrosive. Handle only in a well-ventilated hood. |
| Sodium Nitrite (NaNO₂) | 0.64 kg | ~1.2 | Oxidizer. |
| Sodium Hydroxide (50% aq.) | As needed | - | For neutralization. Highly corrosive. |
| Ethyl Acetate | 5-10 L | - | For extraction. |
| Sodium Sulfite (aq.) | As needed | - | For quenching excess bromine. |
| Glass-lined Reactor | 20 L capacity | - | Equipped with overhead stirring, cooling jacket, and addition funnel. |
-
Charge and Cool: Charge the reactor with 1.00 kg (7.78 mol) of 2-amino-5-chloropyridine and 3.1 L of 48% hydrobromic acid. Begin vigorous stirring and cool the reactor contents to -5 °C to 0 °C using the cooling jacket.
-
Bromine Addition: Slowly add 1.5 kg (9.33 mol) of liquid bromine via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 5 °C. The exotherm must be carefully controlled.
-
Diazotization: Prepare a solution of 0.64 kg (9.28 mol) of sodium nitrite in 1.2 L of water. Add this solution dropwise to the reactor over 2-3 hours, maintaining the temperature strictly between -5 °C and 0 °C. Vigorous evolution of nitrogen gas will occur.
-
Scientist's Note: The low temperature is critical to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions. A slow addition rate of the nitrite solution is essential to control the exotherm and the rate of gas evolution.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction completion by a suitable in-process control (IPC), such as HPLC, to confirm the disappearance of the starting material.
-
Work-up and Neutralization: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite until the red color of excess bromine disappears. Then, cautiously neutralize the mixture to a pH of 7-8 by the slow addition of 50% aqueous sodium hydroxide. This step is highly exothermic and requires efficient cooling to keep the temperature below 25-30 °C.[4]
-
Extraction and Isolation: Transfer the neutralized slurry to an extraction vessel. Extract the product with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure to yield crude 2-bromo-5-chloropyridine as a solid. The typical yield for this step is 90-95%.[3]
Step 2: Directed ortho-Metalation and Carboxylation
This step involves the highly regioselective deprotonation of 2-bromo-5-chloropyridine at the 3-position using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide to form the desired carboxylic acid.[5][6]
| Reagent/Equipment | Quantity (per kg of SM) | Molar Eq. | Notes |
| 2-Bromo-5-chloropyridine | 1.00 kg | 1.0 | Starting Material (SM) from Step 1 |
| Anhydrous THF | 10 L | - | Solvent. Must be rigorously dried. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes, 2.1 L | ~1.1 | Pyrophoric reagent. Must be handled under a strict inert atmosphere.[7][8] |
| Carbon Dioxide (CO₂) | Excess | - | Solid (dry ice) or gaseous. Must be dry. |
| Hydrochloric Acid (aq.) | As needed | - | For acidification during work-up. |
| Glass-lined Reactor | 30 L capacity | - | Rigorously dried, equipped with overhead stirring, cooling, inert atmosphere inlet, and addition funnel. |
-
Reactor Preparation: Ensure the reactor is scrupulously dried (e.g., flame-dried under vacuum or oven-dried) and purged with an inert atmosphere (Nitrogen or Argon).
-
Charge and Dissolve: Charge the reactor with 1.00 kg (5.20 mol) of 2-bromo-5-chloropyridine and 10 L of anhydrous THF. Stir to dissolve and cool the solution to -78 °C using a dry ice/acetone bath or a suitable cryo-cooler.
-
Lithiation: Slowly add 2.1 L of n-Butyllithium (2.5 M in hexanes, 5.25 mol) via cannula or a pressure-equalizing addition funnel over 2-3 hours. The internal temperature must be maintained at or below -70 °C.
-
Scientist's Note: The nitrogen atom of the pyridine ring acts as a Directed Metalation Group (DMG), directing the deprotonation to the adjacent C-3 position.[9][10] The extremely low temperature is necessary to prevent side reactions, such as halogen-metal exchange or decomposition of the aryllithium intermediate.
-
-
Reaction Completion: Stir the resulting dark-colored solution at -78 °C for 1-2 hours. An IPC (e.g., quenching a small aliquot with D₂O and analyzing by ¹H NMR) can be used to confirm the formation of the lithiated species.
-
Carboxylation (Quench): Quench the reaction by adding an excess of crushed, dry solid carbon dioxide in portions, or by bubbling dry CO₂ gas through the solution. This step is exothermic; ensure the temperature does not rise above -60 °C during the initial quench.[7]
-
Warm-up and Work-up: Once the addition of CO₂ is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Acidification and Isolation: Quench the reaction mixture by the slow addition of 2 M aqueous HCl until the pH is acidic (~pH 2-3). This will protonate the carboxylate salt, causing the product to precipitate.
-
Purification: Collect the precipitated solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a solid.[11][12] Typical yields for this step are in the range of 75-85%.
Process Safety and Scale-Up Considerations
Transitioning this synthesis to an industrial scale requires a thorough analysis of potential hazards and process optimization strategies.
Safety Protocols
-
Sandmeyer Reaction: The diazotization step involves the formation of a potentially unstable diazonium salt and the evolution of a large volume of nitrogen gas. The reactor must be properly vented, and the temperature must be strictly controlled to prevent a runaway reaction.
-
Organolithium Handling: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[4][13] All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon) using appropriate techniques like cannula transfer.[8] All personnel must be equipped with flame-resistant lab coats, safety glasses, and appropriate gloves.[14]
-
Quenching Procedures: Both the neutralization of the Sandmeyer reaction and the work-up of the lithiation reaction are highly exothermic. Slow addition rates and efficient cooling are critical to maintain control. An appropriate quenching station with isopropanol and dry ice should be readily available for any unused organolithium reagent.[15][16]
Scale-Up and Optimization
-
Heat Transfer: Both steps of the synthesis involve significant exotherms. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A reactor with a high-efficiency cooling system is essential.
-
Mixing: Efficient mixing is crucial, especially during the addition of reagents, to avoid localized "hot spots" and ensure homogenous reaction conditions.
-
Impurity Profile: The primary impurity in Step 1 is often the corresponding debrominated product (5-chloropyridine) or di-brominated species. In Step 2, incomplete lithiation or reaction with moisture can lead to residual starting material. A robust impurity profile must be established using analytical techniques to set appropriate specifications.
-
Crystallization: The final crystallization step is critical for achieving the desired purity. Studies should be conducted to identify the optimal solvent system, cooling profile, and seeding strategy to ensure consistent crystal form (polymorphism) and particle size distribution, which can impact downstream processing.
Analytical Quality Control
Rigorous analytical testing is required to ensure the quality of the intermediate and the final product.
| Test | Specification (Example) | Method |
| Appearance | Off-white to light yellow solid | Visual |
| Identity | Conforms to the reference standard spectrum | ¹H NMR, ¹³C NMR |
| Purity | ≥98.5% | HPLC |
| Melting Point | 173-176 °C (Literature value)[1] | Melting Point Apparatus |
| Residual Solvents | Per ICH guidelines | GC-HS |
Overall Process Workflow
The following diagram provides a high-level overview of the entire manufacturing process, from raw materials to the final, purified product.
Caption: End-to-end workflow for the large-scale synthesis.
Conclusion
The two-step synthesis of this compound via a Sandmeyer reaction followed by directed ortho-metalation and carboxylation represents a highly effective and scalable manufacturing route. By implementing stringent process controls, robust safety protocols, and comprehensive analytical testing, high-purity material can be produced reliably and safely. The insights and detailed protocols provided in this guide are intended to serve as a valuable resource for chemists and engineers tasked with the large-scale production of this important chemical intermediate.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. acs.org [acs.org]
- 5. baranlab.org [baranlab.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 13. jk-sci.com [jk-sci.com]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. sarponggroup.com [sarponggroup.com]
The Strategic Role of 2-Bromo-5-chloronicotinic Acid in the Agrochemical Synthesis Pipeline: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern agrochemical research and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel and effective crop protection agents. 2-Bromo-5-chloronicotinic acid, a halogenated pyridine derivative, has emerged as a key building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. Its inherent reactivity, conferred by the carboxylic acid, bromo, and chloro substituents, allows for a diverse range of chemical transformations, making it a valuable precursor for various classes of agrochemicals, including fungicides and insecticides.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of agrochemicals. We will delve into detailed protocols for the synthesis of potent fungicidal nicotinamide derivatives and a crucial aminopyridine intermediate for the development of next-generation insecticides. The causality behind experimental choices, the underlying reaction mechanisms, and the mode of action of the resulting agrochemical classes will be thoroughly discussed to provide a comprehensive resource for researchers, scientists, and professionals in the field of agrochemical development.
Application I: Synthesis of Novel N-(Thiophen-2-yl) Nicotinamide Fungicides
Nicotinamide-based compounds have garnered significant attention in the agrochemical industry due to their broad-spectrum fungicidal activity. Many of these compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death.[1] The synthesis of novel N-(thiophen-2-yl) nicotinamide derivatives from this compound represents a promising avenue for the discovery of new fungicidal agents.[2]
Scientific Rationale and Strategy
The core strategy involves the formation of an amide bond between the 2-Bromo-5-chloronicotinoyl moiety and a substituted aminothiophene. The first critical step is the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by the amine. Conversion to the highly reactive acyl chloride is a common and effective method for this activation. The subsequent acylation of the aminothiophene proceeds under basic conditions to yield the target nicotinamide. The bromine and chlorine substituents on the pyridine ring can be further modified in subsequent steps to fine-tune the biological activity of the final compound.
Experimental Workflow and Protocol
The following two-step protocol outlines the synthesis of a representative N-(thiophen-2-yl) nicotinamide derivative from this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add oxalyl chloride (2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-Bromo-5-chloronicotinoyl chloride. This product is typically used in the next step without further purification due to its reactivity.
Causality of Experimental Choices:
-
Oxalyl Chloride: A highly effective reagent for converting carboxylic acids to acyl chlorides under mild conditions. The byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
DMF (catalyst): Acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Protocol:
-
Dissolve a substituted 2-aminothiophene, for example, 2-amino-5-methylthiophene (1.0 eq), and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the crude 2-Bromo-5-chloronicotinoyl chloride (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(5-methylthiophen-2-yl)-2-bromo-5-chloronicotinamide.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for N-(thiophen-2-yl) nicotinamide fungicides.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many nicotinamide-based fungicides, including those with structures similar to the one synthesized above, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the enzyme, these fungicides block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production in the target fungus, ultimately leading to fungal cell death.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloronicotinic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial building block in the pharmaceutical and agrochemical industries, mastering its synthesis is key to advancing numerous research and development projects.[1] This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.
Synthesis Overview: Common Synthetic Pathways
The synthesis of this compound typically proceeds via two main strategies, each with its own set of challenges:
-
Route A: Halogenation of a Precursor Acid. This approach often starts with a suitable nicotinic acid derivative, such as 2-chloronicotinic acid, which is then brominated.[1]
-
Route B: Lithiation and Carboxylation. A more modern and versatile approach involves the use of a dihalopyridine starting material, such as 2-bromo-5-chloropyridine or 2,5-dichloropyridine, which undergoes a directed metalation (lithiation) followed by quenching with carbon dioxide.
This guide will focus primarily on the challenges associated with Route B, as it often presents more complex experimental variables that can significantly impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, particularly via the lithiation-carboxylation pathway.
dot
Caption: Troubleshooting flowchart for low yield.
Q1: My lithiation reaction is inefficient, resulting in low yields of the final acid. What's going wrong?
A1: This is the most critical and sensitive step. Low yields are typically traced back to three factors: moisture, temperature, or reagent quality.
-
Causality (Moisture): Organolithium reagents like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) are extremely strong bases and will react instantly with any proton source, especially water. Moisture in your solvent (e.g., THF), glassware, or atmosphere will quench the base before it can lithiate your dihalopyridine.
-
Causality (Temperature): The lithiated pyridine intermediate is often thermally unstable. For many dihalopyridines, the reaction must be kept at -78 °C (a dry ice/acetone bath) to prevent decomposition and side reactions. Allowing the temperature to rise, even to -40 °C, can drastically reduce the concentration of your desired intermediate before carboxylation.
-
Causality (Reagent Quality): n-BuLi solutions degrade over time, especially if not stored properly under an inert atmosphere. The actual molarity of your n-BuLi may be significantly lower than stated on the bottle.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry argon or nitrogen. Use freshly distilled, anhydrous THF.
-
Verify Reagent Potency: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
Strict Temperature Control: Maintain the reaction temperature at a constant -78 °C. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
Q2: I'm observing a significant amount of a debrominated or dechlorinated starting material as a byproduct. How can I prevent this?
A2: This issue points to a phenomenon known as "halogen dance," where the lithium reagent causes the halogen to migrate to a different position on the ring, or a simple lithium-halogen exchange followed by quenching with a proton source during workup.[2][3]
-
Causality (Halogen Dance & Exchange): When using a strong base like LDA, you might be promoting a "halogen dance," where the intended deprotonation is slow, and a competing rearrangement occurs.[2][3] With n-BuLi, a direct lithium-bromine exchange is highly favorable and often faster than deprotonation, especially at higher temperatures. If this exchanged species finds a proton source (e.g., from solvent or during workup) before reacting with CO2, it will result in the hydro-dehalogenated byproduct.
Troubleshooting Steps:
-
Choice of Base: For deprotonation-lithiation, LDA is often preferred over n-BuLi as it is less prone to direct halogen exchange.
-
Temperature and Addition Speed: Add the organolithium reagent slowly and maintain strict low-temperature control (-78 °C). This favors the kinetically controlled deprotonation over the thermodynamically driven halogen exchange or dance.[2][3]
-
Reverse Addition: Consider adding your dihalopyridine solution slowly to the organolithium reagent at -78 °C. This ensures the base is never the limiting reagent, minimizing the lifetime of the unreacted starting material in the presence of the base.
Q3: The carboxylation step with CO2 seems inefficient. My yield is low despite a successful lithiation.
A3: Inefficient carboxylation is almost always due to the quality and delivery of the carbon dioxide, or a premature temperature increase.
-
Causality (CO2 Quality): Carbon dioxide gas from cylinders can contain moisture. Solid CO2 (dry ice) readily condenses moisture from the atmosphere on its surface. This moisture will quench the highly reactive lithiated intermediate before it can react with the CO2.
-
Causality (Reaction Kinetics): The reaction between the organolithium and CO2 is very fast, but it must occur at low temperatures. If the reaction mixture warms up before or during the CO2 addition, the intermediate will decompose. Furthermore, as the lithium carboxylate salt forms, it may precipitate, potentially slowing the reaction if stirring is inadequate.
Troubleshooting Steps:
-
Purify CO2: If using gaseous CO2, pass it through a drying tube (e.g., filled with Drierite) before bubbling it into the reaction mixture.
-
Prepare Dry Ice: If using solid CO2, use a large excess. Crush fresh, high-quality dry ice into a powder just before use to maximize the reactive surface area and minimize condensed water. Quench the reaction by transferring the lithiated solution via cannula onto the crushed dry ice, rather than adding the dry ice to the flask.
-
Maintain Temperature: Ensure the reaction mixture is kept at -78 °C throughout the CO2 addition and for a period afterward (e.g., 30-60 minutes) before allowing it to warm slowly to room temperature.
Frequently Asked Questions (FAQs)
Q: Which starting material is better: 2,5-dichloropyridine or 2-bromo-5-chloropyridine?
A: It depends on your desired lithiation strategy.
-
2,5-Dichloropyridine: Lithiation with a strong, non-nucleophilic base like LDA will selectively deprotonate the C-6 position due to the directing and activating effects of the adjacent nitrogen and chlorine atoms. This is a regioselective deprotonation.
-
2-Bromo-5-chloropyridine: Using n-BuLi will almost certainly lead to a fast lithium-bromine exchange at the C-2 position. This is often a cleaner and more efficient way to generate the desired 2-lithiated species compared to deprotonation.
For generating the 2-lithiated species required for this synthesis, 2-bromo-5-chloropyridine is generally the superior starting material when using n-BuLi.
Q: How do I purify the final product? The crude material is often a dark oil or discolored solid.
A: The primary impurities are often unreacted starting material and the hydro-dehalogenated byproduct.
-
Acid-Base Extraction: After quenching the reaction, perform a workup by adding water. Adjust the pH to be basic (pH > 10) with NaOH to dissolve the desired carboxylic acid into the aqueous layer as its sodium salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities like the starting material.
-
Precipitation: Carefully re-acidify the clean aqueous layer with concentrated HCl to a pH of ~2-3. The this compound should precipitate as a solid.
-
Recrystallization: Collect the solid by filtration. If it is still discolored, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is an effective final purification step.
Q: What are the critical safety precautions for this synthesis?
A:
-
Organolithium Reagents: n-BuLi is pyrophoric and will ignite on contact with air or moisture. It is also corrosive. All transfers must be done under an inert atmosphere using syringes or cannulas.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate thermal gloves.
-
Pressure: Quenching with CO2 can lead to a pressure buildup. Ensure your reaction vessel is not sealed and has an adequate pressure-relief outlet (e.g., a bubbler).
Key Experimental Protocols
Protocol 1: Synthesis via Lithium-Bromine Exchange
This protocol assumes the use of 2-bromo-5-chloropyridine and n-Butyllithium.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-bromo-5-chloropyridine | Enables clean and fast Li-Br exchange at the 2-position. |
| Reagent | n-Butyllithium (1.1 eq) | Efficiently performs the Li-Br exchange. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and stable at low temperatures. |
| Temperature | -78 °C | Critical for the stability of the 2-lithio-5-chloropyridine intermediate. |
| CO2 Source | Crushed Dry Ice (large excess) | Provides a high concentration of anhydrous CO2 for efficient carboxylation. |
| Workup | Acid-Base Extraction | Selectively separates the acidic product from neutral impurities. |
Step-by-Step Methodology:
-
Setup: Under a dry argon atmosphere, dissolve 2-bromo-5-chloropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 45 minutes.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Transfer the lithiated solution from the reaction flask onto the dry ice via a cooled cannula under a positive pressure of argon.
-
Warm-up: Allow the mixture to slowly warm to room temperature overnight, allowing excess CO2 to sublime.
-
Quench & Extract: Quench the reaction with water. Add 2M NaOH to basify the solution and transfer to a separatory funnel. Wash with ethyl acetate (2x).
-
Precipitate & Isolate: Collect the aqueous layer and cool it in an ice bath. Slowly add concentrated HCl with vigorous stirring until the pH is ~2-3. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
References
purification of crude 2-Bromo-5-chloronicotinic acid by recrystallization
Technical Support Center: Purification of 2-Bromo-5-chloronicotinic Acid
Welcome to the technical support guide for the purification of crude this compound (CAS No. 65550-79-0) via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity material for their work. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.
Q1: I'm not getting any crystals to form, even after the solution has cooled to room temperature. What's wrong?
A1: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[1]
-
Root Cause Analysis:
-
Excess Solvent: This is the most common reason for crystallization failure.[1] The concentration of your target compound has not exceeded its solubility limit at the lower temperature, so it remains in solution.
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[1] Without a nucleation site—a point for the first crystal to form—crystallization will not begin.
-
-
Immediate Corrective Actions:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto.[1]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it confirms you have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%) and then allow it to cool again.[1][2] If you are using a mixed-solvent system, boil off the solvent in which the compound is more soluble.
-
Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath may force precipitation. Be aware that rapid cooling can trap impurities, so this material may require a second recrystallization.[1]
-
Q2: My compound "oiled out" instead of forming solid crystals. How do I fix this and prevent it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid lattice. This is often due to a highly impure sample (which depresses the melting point) or a poor choice of solvent.[1][2]
-
Root Cause Analysis:
-
The boiling point of your solvent may be too high, exceeding the melting point of your impure compound.
-
The concentration of impurities is significant, leading to a substantial melting point depression.
-
-
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation temperature.[2] This ensures that when the compound does come out of solution, it does so at a temperature below its melting point.
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it on a cooling hotplate to decrease the cooling rate. Very slow cooling favors the formation of ordered crystals over an amorphous oil.[1]
-
Change Solvent System: If the problem persists, your solvent is likely unsuitable. A lower-boiling point solvent or a different solvent mixture may be required.
-
Q3: My final yield of pure crystals is very low. What are the likely causes?
A3: A low yield is a frustrating outcome that can often be traced back to several procedural steps.
-
Root Cause Analysis:
-
Excessive Solvent Use: As discussed in Q1, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper.[3]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.
-
-
Preventative & Corrective Measures:
-
Optimize Solvent Volume: Add hot solvent in small portions, ensuring the solid is fully dissolved but the solution is not overly dilute.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask with hot solvent vapor or by placing them in an oven. This keeps the apparatus warm and prevents the product from crashing out.[3]
-
Refine Washing Technique: Wash the crystals on the filter funnel with a minimal amount of ice-cold solvent. The colder the solvent, the lower the solubility of your product.
-
Q4: Crystallization happened almost instantly when I removed the flask from the heat. Is this bad?
A4: Yes, this is problematic. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[2]
-
Root Cause Analysis: The solution was likely too concentrated, meaning it was saturated or supersaturated at a temperature very close to the solvent's boiling point.
-
Preventative Measures:
-
Use Slightly More Solvent: After dissolving the crude solid in the minimum amount of boiling solvent, add a small additional volume of hot solvent (an extra 5-10%). This will keep the compound dissolved for longer as it cools, allowing for the slow, selective crystal growth that is crucial for high purity.[2]
-
Ensure Slow Cooling: Do not place the hot flask directly on a cold benchtop or in an ice bath. Let it cool slowly in the air first to promote the formation of larger, purer crystals.[4]
-
Frequently Asked Questions (FAQs)
This section provides essential background information for successfully planning your recrystallization experiment.
Q1: What are the key physical properties of this compound?
A1: Understanding the compound's properties is fundamental to designing a purification protocol.
| Property | Value | Source(s) |
| CAS Number | 65550-79-0 | [5][6][7] |
| Molecular Formula | C₆H₃BrClNO₂ | [5][6] |
| Molecular Weight | 236.45 g/mol | [5][6] |
| Typical Purity (Crude) | Can vary widely. | |
| Typical Purity (Recrystallized) | ≥98% | [5][6] |
| pKa (Predicted) | ~1.61 - 2.85 | [8][9] |
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10] While specific solubility data is not widely published, we can make expert recommendations based on the molecule's structure.
-
Structural Clues: this compound is a polar molecule with a carboxylic acid group capable of hydrogen bonding. This suggests that polar protic solvents are excellent candidates.[11][12]
-
Recommended Solvents for Screening:
-
Aqueous Ethanol (Ethanol/Water): This is often an excellent choice for substituted aromatic acids.[13] Start by dissolving the crude acid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to re-clarify and then allow to cool.
-
Methanol: Related compounds show good solubility in methanol.[8][14] It has a lower boiling point than water, which can be advantageous.
-
Water: Given its polarity, water could be a suitable solvent, especially since it can be heated to 100 °C.[11][12] However, the halogen substituents may decrease its aqueous solubility. One report notes that a related compound can be purified by recrystallization from hot water.[15]
-
Q3: What are the likely impurities in my crude sample?
A3: Impurities are typically related to the synthetic route used to prepare the compound. Common impurities can include:
-
Unreacted Starting Materials: Precursors from the synthesis may not have fully reacted.[3][16]
-
Byproducts from Side Reactions: This can include isomers (e.g., other positional isomers of bromination or chlorination) or products of over-reaction.[17][18]
-
Residual Solvents: Solvents used in the preceding reaction step may still be present.[3]
Q4: What is a reliable, step-by-step protocol for this recrystallization?
A4: This general protocol should be optimized for your specific sample and scale.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a promising solvent system (e.g., aqueous ethanol) based on small-scale trials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves.
-
Achieve Saturation: If using a mixed-solvent system, add the anti-solvent (e.g., water) dropwise at an elevated temperature until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel into a pre-heated flask.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this critical crystal growth phase.[19]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a desiccator or a vacuum oven at a mild temperature.
Q5: What safety precautions are necessary?
A5: Standard laboratory safety procedures must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle the compound and all solvents in a well-ventilated fume hood.
-
Hazard Information: 5-Bromo-2-chloronicotinic acid and related compounds are classified as irritants that may cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.
Visual Workflow: Recrystallization Process
Caption: Workflow for the purification of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. 29241-62-1 CAS MSDS (5-Bromo-6-chloronicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 15. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 18. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
common side products in the synthesis of 2-Bromo-5-chloronicotinic acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloronicotinic acid (CAS 65550-79-0).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this critical building block. Our focus is on providing practical, mechanistically grounded advice to help you optimize your reaction outcomes and ensure the purity of your final product.
Part 1: Frequently Asked Questions (FAQs) on Common Side Products
This section directly addresses the most common issues and questions that arise during the synthesis of this compound.
Q1: What are the most likely synthetic routes and their primary side products?
While multiple synthetic strategies can be envisioned, two common approaches for halogenating pyridine rings are direct electrophilic bromination and the Sandmeyer reaction. Each route has a unique side product profile.
-
Route A: Direct Bromination of 5-chloronicotinic acid. This route involves treating 5-chloronicotinic acid with a brominating agent. The electron-withdrawing nature of the pyridine ring and the existing substituents makes this reaction challenging to control.
-
Route B: Sandmeyer Reaction of 2-amino-5-chloronicotinic acid. This is a versatile method for introducing a halide onto an aromatic ring by converting a primary amine into a diazonium salt, which is then displaced.[4][5][6]
Q2: When using direct bromination, I'm finding unreacted 5-chloronicotinic acid in my product. How can I drive the reaction to completion?
This is a common issue, often stemming from insufficient reactivity.
Causality: The pyridine ring is electron-deficient, and the attached chloro and carboxylic acid groups are deactivating, making electrophilic substitution sluggish.
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor for degradation or decarboxylation.
-
Use a Lewis Acid Catalyst: Catalysts like FeBr₃ or AlCl₃ can polarize the Br-Br bond, creating a more potent electrophile ("Br⁺") that can more readily attack the deactivated ring.[7]
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the progress by a suitable analytical method like TLC or HPLC to determine the point of maximum conversion.
-
Choice of Brominating Agent: Consider using a more reactive brominating agent than molecular bromine, but be aware this can also increase the risk of over-bromination.
Q3: My main impurity is 2-bromo-5-chloropyridine. What causes this decarboxylation and how can I prevent it?
The loss of the carboxylic acid group is a known side reaction for aromatic carboxylic acids under harsh conditions.[8][9]
Causality: Decarboxylative halogenation can occur, particularly at elevated temperatures or under strongly acidic conditions.[8][9][10][11] The reaction may proceed through a radical intermediate or via ipso-substitution where a bromine atom first replaces the carboxyl group.
Solutions:
-
Moderate Reaction Temperature: This is the most critical parameter. Avoid excessive heating. Run test reactions at different temperatures to find the optimal balance between reaction rate and suppression of decarboxylation.
-
Control Acidity: If using a strong Lewis acid or if HBr is generated in situ, the highly acidic environment can promote decarboxylation. Use the minimum effective amount of catalyst.
-
Alternative Methods: If decarboxylation is persistent, consider a different synthetic route, such as the Sandmeyer reaction, which typically proceeds under milder conditions.
Q4: I am observing poly-brominated impurities. How can I improve the selectivity for mono-bromination?
Over-halogenation is a classic challenge in electrophilic aromatic substitution.
Causality: Once the first bromine atom is on the ring, it can sometimes be difficult to prevent the addition of a second. While the first bromine is deactivating, forcing conditions required for the initial reaction can be sufficient to promote a second, albeit slower, substitution.
Solutions:
-
Control Stoichiometry: Add the brominating agent slowly and substoichiometrically (e.g., 0.95 equivalents) to favor mono-substitution, accepting a lower conversion of the starting material.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will increase selectivity.
-
Milder Brominating Agent: Consider N-Bromosuccinimide (NBS) in place of Br₂. NBS can provide a low, steady concentration of bromine, which can help minimize over-bromination.
Q5: If I use a Sandmeyer reaction, what are the expected side products?
The Sandmeyer reaction is powerful but relies on the stability and reactivity of the intermediate diazonium salt.[4][5][6][12]
Causality: The aryl diazonium salt is a highly reactive intermediate. If not immediately trapped by the copper(I) bromide and bromide ion, it can react with other nucleophiles in the medium.
Common Side Products:
-
2-Hydroxy-5-chloronicotinic acid: Formed if the diazonium salt reacts with water. This is often a major byproduct if the reaction is run in a dilute aqueous solution or at elevated temperatures.[4]
-
5-chloronicotinic acid: Results from the reduction of the diazonium group (hydrodediazoniation), where it is replaced by a hydrogen atom.
-
Azo-coupling products: The diazonium salt can act as an electrophile and attack an unreacted molecule of 2-amino-5-chloronicotinic acid, forming highly colored azo compounds. This is minimized by keeping the temperature low (0-5 °C) during diazotization.
Q6: How can I detect and quantify these common impurities?
A robust analytical method is crucial for impurity profiling and process optimization.[13][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the desired product from starting materials and side products.[14] A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information for the peaks separated by HPLC.[13][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product.[13]
-
Gas Chromatography (GC): Particularly useful for detecting volatile impurities, such as the decarboxylated side product (2-bromo-5-chloropyridine).[15]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Impurity Profile Troubleshooting
| Symptom (Observed by HPLC/LC-MS) | Potential Cause | Recommended Solution |
| High level (>5%) of starting material | Incomplete reaction | Increase reaction temperature, prolong reaction time, or increase catalyst loading. Verify reagent purity. |
| Peak corresponding to MW of 157.56 (5-chloronicotinic acid) | Incomplete bromination (Direct route) or hydrodediazoniation (Sandmeyer route) | Direct: See above. Sandmeyer: Ensure efficient diazotization at low temp; use fresh NaNO₂ and sufficient HBr. |
| Peak corresponding to MW of 201.00 (2-bromo-5-chloropyridine) | Decarboxylation | Reduce reaction temperature. Avoid excessively strong acidic conditions. |
| Peak(s) with MW of 314.35 or higher (dibromo impurity) | Over-bromination | Add brominating agent slowly. Use slightly less than 1 equivalent of bromine. Reduce reaction temperature. |
| Peak corresponding to MW of 173.56 (2-hydroxy-5-chloronicotinic acid) | Hydrolysis of diazonium salt (Sandmeyer route) | Maintain low temperature (0-5 °C). Use concentrated HBr. Add diazonium salt solution to the CuBr solution promptly. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for synthesis optimization.
Part 3: Experimental Protocol - Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of side products that have different solubility profiles from the desired product.
Objective: To purify crude this compound containing minor impurities such as unreacted 5-chloronicotinic acid.
Materials:
-
Crude this compound
-
Solvent (e.g., Ethanol, Isopropyl Alcohol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point. Impurities should ideally be either very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.
-
Decoloration (Optional): If the solution is colored by impurities (like azo compounds from a Sandmeyer reaction), add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Confirm the purity of the recrystallized product using HPLC and/or NMR.
Part 4: Visualization of Side Product Formation
Plausible Pathway: Direct Bromination
This diagram illustrates the desired reaction and the formation of two common side products during the direct bromination of 5-chloronicotinic acid.
Caption: Formation of key side products from direct bromination.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. ijnrd.org [ijnrd.org]
- 16. biotech-spain.com [biotech-spain.com]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-chloronicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Core Concepts: The Suzuki-Miyaura Reaction with a Heterocyclic Substrate
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, using a palladium catalyst.[1][2] The reaction with this compound presents unique challenges due to its specific structural features:
-
Two Different Halogen Atoms: The substrate possesses both a bromine and a chlorine atom. The C-Br bond is significantly more reactive towards the initial, often rate-limiting, oxidative addition step than the C-Cl bond.[3][4] This inherent reactivity difference is the key to achieving site-selective coupling at the 2-position.
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen and the carboxylic acid are electron-withdrawing groups, which generally facilitates the oxidative addition step compared to electron-rich aryl halides.[3]
-
Coordinating Functional Groups: The pyridine nitrogen and the carboxylic acid can coordinate to the palladium catalyst. This can sequester the active catalyst, leading to inhibition or deactivation and resulting in low yields.[5]
The Catalytic Cycle Explained
Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-chloronicotinic Acid
This technical support guide provides in-depth troubleshooting and practical advice for researchers, medicinal chemists, and process development scientists working with 2-Bromo-5-chloronicotinic acid. Our focus is on addressing common challenges encountered during the purification of this important synthetic intermediate to achieve high purity standards required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A: The impurity profile of crude this compound is heavily dependent on its synthetic route. However, common impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, you may find residual starting materials such as 2-hydroxy-5-chloronicotinic acid or other precursors.
-
Regioisomers and Over-halogenated Species: The synthesis of halogenated pyridines can sometimes lead to the formation of isomers or products with additional halogen atoms. For instance, multi-halogenated pyridine rings can be formed under certain conditions.[1]
-
Byproducts of Decomposition or Side Reactions: Nicotinic acid derivatives can undergo side reactions like decarboxylation at very high temperatures, although this is less common under standard purification conditions. Hydrolysis of related intermediates, if not starting from the acid itself, can also introduce impurities.[2][3]
Monitoring reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the presence of these impurities before initiating purification.[3][4]
Q2: What is the most effective and scalable method for purifying this compound?
A: For most laboratory and pilot scales, recrystallization is the most effective, economical, and scalable method for purifying this compound. This technique leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. It is particularly effective at removing colored impurities and closely related structural isomers.[5][6]
For very challenging separations or for achieving ultra-high purity, column chromatography on silica gel can be employed.[7] However, this method is generally less scalable and more resource-intensive than recrystallization.
Purification & Troubleshooting Guide
This section provides a logical workflow for the purification and troubleshooting of common issues.
Workflow for Purification of this compound
Caption: A logical workflow for purifying this compound.
Experimental Protocol: Recrystallization
This protocol provides a robust method for purifying this compound.
Objective: To achieve ≥98% purity.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Isopropyl alcohol and ethanol have been shown to be effective for similar brominated nicotinic acids.[1][6][8] Water can also be used, but solubility may be lower.[6][9]
-
Perform a small-scale test with a few milligrams of crude product to confirm the best solvent.
| Solvent | Boiling Point (°C) | Key Characteristics | Safety Considerations |
| Isopropyl Alcohol | 82.6 | Good solvency for polar compounds when hot, lower when cold. Volatile enough for easy removal. | Flammable liquid and vapor. Causes serious eye irritation. |
| Ethanol (95%) | 78.3 | Similar properties to isopropanol. Often dissolves compounds slightly better when cold, potentially reducing yield. | Highly flammable liquid and vapor. |
| Water | 100 | Excellent for polar compounds. Non-flammable. May require larger volumes. | No major chemical hazards. Ensure slow cooling to prevent "oiling out". |
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture to avoid using an excess, which would lower the yield.[6]
3. Decolorization (Optional):
-
If the solution is highly colored, it indicates the presence of colored impurities.[6]
-
Allow the solution to cool slightly, then add a small amount (1-2% by weight) of activated charcoal.
-
Reheat the mixture to boiling for 5-10 minutes. Using too much charcoal can adsorb your product and reduce the yield.[6]
4. Hot Filtration (if charcoal was used):
-
Pre-heat a funnel and a new flask to prevent premature crystallization during filtration.[6]
-
Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
5. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.[6]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting Guide
This decision tree addresses the most common issues encountered during the purification process.
Caption: A decision tree for troubleshooting common purification problems.
Detailed Explanations for Troubleshooting:
-
Low Yield: The most common cause is using an excessive volume of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[3][6] Always aim for the minimum amount of hot solvent needed for complete dissolution. Another cause is losing material during a hot filtration step due to premature crystallization; ensuring the apparatus is hot prevents this.[6]
-
Product 'Oils Out': This occurs when the solubility of the compound is exceeded so rapidly that molecules do not have time to arrange into a crystal lattice.[6] This is often due to cooling the solution too quickly or the presence of a high concentration of impurities that depress the melting point.[2][6] The remedy is to reheat the mixture, perhaps add a small amount of extra solvent, and allow it to cool much more slowly.[6]
-
Colored Product: A persistent color after recrystallization indicates that colored impurities have co-crystallized with your product. A treatment with activated charcoal in the hot solution is the standard method to adsorb these types of impurities.[5][6]
-
Purity Still Low: If a single recrystallization does not sufficiently improve purity, it may be because the impurities have very similar solubility profiles to the product in the chosen solvent. Performing a second recrystallization or selecting a different solvent system is recommended. Verifying purity with an analytical technique like HPLC is essential.[10]
References
- 1. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 9. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-chloronicotinic Acid
Welcome to the technical support center for 2-Bromo-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, we will address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your synthetic strategies.
Introduction to this compound
This compound is a valuable halogenated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure presents multiple reactive sites: a carboxylic acid group amenable to amide and ester formation, a bromine atom at the 2-position, and a chlorine atom at the 5-position, both of which can participate in cross-coupling reactions.[2][3] This trifunctionality, however, can also lead to challenges in selectivity and reactivity.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | [4][5][6] |
| Molecular Weight | 236.45 g/mol | [1][4][5] |
| Appearance | Off-white to light brown crystalline solid | [3] |
| Melting Point | 173-176 °C | [1] |
| Solubility | Soluble in methanol; limited solubility in water. | [1][3][7] |
| Storage | 2-8°C under an inert atmosphere. | [1][4] |
Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, but reactions with heteroaromatic halides like this compound can be problematic.[8][9][10][11]
FAQ 1: My Suzuki coupling with this compound is showing low to no conversion. What are the likely causes?
Several factors can contribute to a failed Suzuki coupling with this substrate. The primary suspects are catalyst inhibition, poor reactivity of the halide, and side reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[9][10] This is a common issue with pyridine-containing substrates.
-
Substrate Reactivity: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, the electronic properties of the pyridine ring can influence the rate of oxidative addition, which is often the rate-determining step.[10][12] Electron-withdrawing groups on the pyridine ring can increase the reactivity of the halide.[12]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to low yields. These include:
-
Protodeboronation: The boronic acid coupling partner can be protonated and decompose, especially in the presence of water.[9]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[8][10] This is often promoted by the presence of oxygen or Pd(II) species.[10][13]
-
Dehalogenation: The starting material can be reduced, replacing the bromine or chlorine with a hydrogen atom.[8]
-
Troubleshooting Workflow for Failed Suzuki Coupling
Here is a logical workflow to diagnose and solve issues with your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[14]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[14]
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8][14]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.[14]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[8][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.[8]
Section 2: Troubleshooting Amide Bond Formation
Amide coupling is another key transformation for this compound.[2] While numerous coupling reagents are available, reactions with electron-deficient nicotinic acids can be sluggish.[15]
FAQ 2: My amide coupling reaction is not proceeding to completion, even with standard coupling reagents like HATU or EDC/HOBt. What's the issue?
The primary challenge in forming an amide bond with this compound is often the reduced nucleophilicity of the amine coupling partner and the electronic nature of the nicotinic acid itself.
-
Activation of the Carboxylic Acid: While standard coupling reagents typically form an activated ester, the subsequent nucleophilic attack by the amine can be slow.[15] In some cases, the activated intermediate may not form efficiently.
-
Amine Nucleophilicity: If your amine is electron-deficient or sterically hindered, its ability to attack the activated carboxylic acid will be diminished.
-
Side Reactions with Coupling Reagents: Some coupling reagents can react with the amine to form unwanted byproducts, reducing the amount of amine available for the desired reaction.
Troubleshooting Workflow for Failed Amide Coupling
This workflow provides a systematic approach to resolving issues with amide bond formation.
Caption: A decision tree for troubleshooting an unsuccessful amide coupling reaction.
Recommended Protocol for Amide Coupling via Acid Chloride
For challenging amide couplings, converting the carboxylic acid to the more reactive acid chloride is often a reliable strategy.[2][15]
Step 1: Formation of the Acid Chloride
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-5 equiv)
-
Catalytic DMF (if using oxalyl chloride)
-
Anhydrous solvent (e.g., DCM or Toluene)
Procedure:
-
Suspend this compound in the anhydrous solvent.
-
Add thionyl chloride or oxalyl chloride (with a drop of DMF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure. The crude acid chloride is often used immediately in the next step.
Step 2: Amide Bond Formation
Materials:
-
Crude 2-Bromo-5-chloronicotinoyl chloride (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine, 2.0 equiv)[2]
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acid chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.[2][16]
Section 3: General FAQs
Q3: I am observing the formation of a byproduct with a mass corresponding to the loss of bromine. What is happening?
This is likely a dehalogenation side reaction.[8] It can be promoted by certain palladium catalysts in the presence of a hydride source (e.g., solvent, amine bases). To minimize this, ensure your reaction is under a strictly inert atmosphere and consider using a solvent less prone to acting as a hydride donor.
Q4: My purified product seems to contain residual palladium. How can I remove it?
Residual palladium can often be removed by treating a solution of your product with a scavenger resin or by performing an aqueous wash with a solution of a chelating agent like EDTA. Multiple purifications by column chromatography may also be necessary.
Q5: What is the recommended order of reactions if I want to perform both a Suzuki coupling and an amide bond formation?
It is generally advisable to perform the Suzuki coupling first, often after protecting the carboxylic acid as an ester.[2] The free carboxylic acid can interfere with the Suzuki reaction. After the C-C bond is formed, the ester can be hydrolyzed back to the carboxylic acid, which can then be used in an amide coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. 65550-79-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
preventing decomposition of 2-Bromo-5-chloronicotinic acid during reactions
Welcome to the dedicated technical support center for 2-Bromo-5-chloronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable, yet sensitive, building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the stability and successful reaction of your this compound.
Part 1: Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during the use of this compound, providing direct solutions to common experimental failures.
Question 1: I am observing significant gas evolution and a decrease in the pH of my reaction mixture, leading to low yields. What is happening?
Answer: You are likely observing the thermal decomposition of your this compound. This compound is prone to decarboxylation, especially at elevated temperatures, which releases carbon dioxide gas and can lead to the formation of acidic byproducts.
Troubleshooting Steps:
-
Temperature Control: Immediately reduce your reaction temperature. If possible, screen for a lower-temperature catalyst or a more reactive coupling partner that would allow for a milder reaction profile.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes accelerate decomposition pathways.
-
Solvent Choice: Consider a higher-boiling point solvent that allows for better temperature control and heat distribution, preventing localized overheating.
Question 2: My reaction is not going to completion, and I am isolating a significant amount of starting material along with a major byproduct, 2-bromo-5-chloropyridine. What is the cause?
Answer: The presence of 2-bromo-5-chloropyridine is a strong indicator of decarboxylation of your starting material. This side reaction consumes your this compound, preventing the desired transformation from reaching completion.
Troubleshooting Steps:
-
Catalyst Screening: Certain transition metal catalysts, particularly those with high Lewis acidity, can promote decarboxylation. It is advisable to screen a panel of catalysts to identify one that favors your desired reaction pathway over decarboxylation.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. If using a carbonate or bicarbonate base, be aware that these can contribute to CO2 evolution and potentially accelerate decarboxylation under certain conditions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, will favor decomposition. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to an acceptable level.
Part 2: Frequently Asked Questions (FAQs)
This section delves into the chemical principles governing the stability of this compound and the rationale behind the recommended preventative measures.
Q1: Why is this compound so susceptible to decomposition?
A1: The susceptibility of this compound to decomposition, primarily through decarboxylation, is rooted in its electronic structure. The pyridine ring is electron-deficient, and this effect is amplified by the presence of two electron-withdrawing halogens (bromine and chlorine). This electronic pull weakens the bond between the carboxylic acid group and the pyridine ring, lowering the activation energy for decarboxylation, especially under thermal stress.
Q2: How does the choice of solvent impact the stability of this compound?
A2: The solvent plays a crucial role in both the stability of the starting material and the overall reaction outcome. Polar aprotic solvents like DMF, DMAc, and NMP are common choices for reactions involving nicotinic acids due to their ability to dissolve the starting material and facilitate the reaction. However, their high boiling points can also provide the thermal energy needed for decarboxylation if the temperature is not carefully controlled. It is a delicate balance between providing enough energy for the desired reaction to proceed without initiating significant decomposition.
Q3: Can I store this compound in solution?
A3: It is generally not recommended to store this compound in solution for extended periods, especially in polar solvents at room temperature or above. The dissolved state can facilitate decomposition. For long-term storage, it is best to keep the compound as a solid in a cool, dry, and dark place under an inert atmosphere. If a stock solution is necessary, prepare it fresh before use and store it at a low temperature (e.g., 0-4 °C) for a short duration.
Part 3: Validated Protocols & Data
This section provides a detailed, step-by-step protocol for a common reaction involving this compound, incorporating best practices to minimize decomposition.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a method to couple this compound with an arylboronic acid, a common transformation in medicinal chemistry.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (3.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the arylboronic acid.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst and K₂CO₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Critical Parameters for Minimizing Decomposition
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-90 °C | Balances reaction rate with minimizing thermal decarboxylation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxygen-mediated side reactions and potential degradation. |
| Base | K₂CO₃ (or other suitable base) | A moderately strong base that facilitates the catalytic cycle without being overly harsh. |
| Catalyst | Pd(PPh₃)₄ (or other Pd(0) source) | A common and effective catalyst for Suzuki couplings. |
Part 4: Visualizing Decomposition & Prevention
The following diagrams illustrate the key decomposition pathway and the logical workflow for troubleshooting.
Caption: Decomposition pathway of this compound.
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromo-5-chloronicotinic Acid
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we provide expert insights, troubleshooting strategies, and validated protocols in a direct question-and-answer format to enhance the efficiency and reproducibility of your experiments.
The structure of this compound presents a fascinating yet challenging synthetic puzzle. The presence of two distinct halogen atoms (Br and Cl) opens the door for sequential, regioselective functionalization. However, the electron-deficient pyridine ring and the acidic carboxylic acid moiety demand careful consideration of the catalytic system to avoid common pitfalls such as catalyst inhibition and undesirable side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial experimental design.
Q1: I need to perform a selective cross-coupling on this compound. Which halogen will react first?
A: The Carbon-Bromine (C-Br) bond at the 2-position will react selectively over the Carbon-Chlorine (C-Cl) bond at the 5-position. This selectivity is grounded in the fundamental mechanism of palladium-catalyzed cross-coupling. The first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) center. The C-Br bond is weaker and more readily cleaved by palladium than the C-Cl bond, resulting in a significantly faster rate of oxidative addition. By carefully controlling reaction conditions, particularly temperature, you can achieve excellent regioselectivity for the initial coupling at the C-2 position.
Q2: How does the carboxylic acid functional group influence the reaction, and what precautions should I take?
A: The carboxylic acid introduces two main considerations: its acidity and its potential to chelate the palladium catalyst.
-
Acidity: The acidic proton will react with the base used in the coupling reaction. This is not necessarily a problem, but it means you must use at least one extra equivalent of base to neutralize the substrate in addition to the amount required for the catalytic cycle.
-
Chelation & Solubility: The resulting carboxylate is an anionic, polar group that can alter the substrate's solubility. More importantly, it can coordinate to the palladium center, potentially forming inactive or less active catalytic species.
To manage these effects, the choice of base is critical. While strong bases like sodium tert-butoxide are common in many coupling reactions, they may be unsuitable here. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often superior choices as they are strong enough to facilitate the catalytic cycle but are less likely to cause esterification or other side reactions.[1][2] In some challenging cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a viable strategy to simplify the reaction, though it adds extra steps to the overall synthesis.
Q3: What class of ligands is most effective for coupling with this pyridine-containing substrate?
A: Nitrogen-containing heteroaromatics like pyridine are notorious for their ability to coordinate to palladium, acting as catalyst poisons and leading to deactivation.[3][4] To overcome this, you must use a ligand that binds more strongly to the palladium center than the pyridine nitrogen does.
The most successful ligands are typically sterically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) .[5][6]
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging substrates. Their steric bulk promotes the formation of monoligated, highly active Pd(0) species, while their strong σ-donating character accelerates the oxidative addition and reductive elimination steps.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are also extremely effective. They form very stable bonds with palladium and are excellent for activating stubborn C-Cl bonds, which may be relevant if you plan a second coupling reaction.[7]
Using simple, less sterically demanding ligands like triphenylphosphine (PPh₃) is likely to result in low yields or complete reaction failure due to catalyst inhibition by the nicotinic acid substrate.[5]
Q4: Should I use a standard palladium source like Pd(OAc)₂ or a pre-formed catalyst?
A: While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with a suitable ligand, palladium precatalysts are highly recommended for improved reproducibility and efficiency .[8][9]
Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are air- and moisture-stable solids that generate the active, monoligated Pd(0) species cleanly and efficiently under the reaction conditions.[8] This avoids the often-unreliable reduction of Pd(II) sources in situ and ensures a consistent concentration of the active catalyst, which is crucial when dealing with inhibiting substrates like this one.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction shows low or no conversion of the starting material.
-
Potential Cause 1: Catalyst Deactivation. The pyridine nitrogen is likely inhibiting your palladium catalyst. This is often visibly indicated by the formation of palladium black (aggregated, inactive palladium).
-
Potential Cause 2: Inappropriate Base. The chosen base may be too weak, too strong, or poorly soluble. The acidic nature of the substrate makes base selection paramount.
-
Solution: Screen a panel of inorganic bases. K₃PO₄ is an excellent starting point for Suzuki couplings due to its high efficacy and moderate basicity.[1] For Buchwald-Hartwig aminations, Cs₂CO₃ or K₂CO₃ can be effective alternatives to alkoxides when an acidic proton is present.[11] Ensure the base is finely powdered to maximize its surface area and reactivity.[12]
-
-
Potential Cause 3: Poor Solubility. The substrate or its carboxylate salt may not be sufficiently soluble in the reaction solvent at the given temperature.
Problem: I am observing significant hydrodehalogenation (replacement of Br or Cl with H).
-
Potential Cause 1: Protodeboronation (Suzuki Coupling). The boronic acid coupling partner can be unstable under the reaction conditions and decompose via hydrolysis before it can transmetalate to the palladium center.[13]
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Using potassium trifluoroborate salts (R-BF₃K) instead of boronic acids can increase stability.[3] Additionally, minimizing reaction time and using a highly active catalyst that promotes rapid transmetalation can outcompete the decomposition pathway.
-
-
Potential Cause 2: Water or Protic Impurities. Trace water in the solvent or reagents can be a proton source for hydrodehalogenation.
-
Solution: Use freshly distilled, anhydrous, and degassed solvents. Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Degassing the reaction mixture with a few freeze-pump-thaw cycles before heating is a robust technique.[14]
-
Problem: The reaction is not reproducible. It worked once but is failing now.
-
Potential Cause 1: Reagent Quality. The purity of reagents is critical. Boronic acids can degrade upon storage, and amines can contain impurities that poison the catalyst.[8] The palladium source itself can also vary in activity between batches.
-
Potential Cause 2: Inconsistent Setup. Minor variations in reaction setup can have a major impact. This includes the efficiency of degassing, the quality of the inert atmosphere, and the actual reaction temperature.
-
Solution: Standardize your procedure meticulously. Use a Schlenk line or a glovebox for the most sensitive reactions. Always measure the temperature of the reaction block or oil bath, not just the hotplate setting. For Suzuki reactions with anhydrous K₃PO₄, adding a few equivalents of water can sometimes improve reproducibility.[12]
-
Section 3: Recommended Protocols & Data
Data Summary: Catalyst System Selection
The table below provides a starting point for catalyst selection based on the desired cross-coupling reaction.
| Coupling Type | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | XPhos Pd G3, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | BrettPhos Pd G3, Pd(OAc)₂ | BrettPhos, RuPhos, Josiphos | Cs₂CO₃, K₃PO₄, NaOt-Bu | Dioxane, Toluene, t-BuOH |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DIPEA | DMF, THF, Toluene |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Note: Catalyst and ligand choice should always be optimized for the specific coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-2 (Bromo) position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1–0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2–12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Section 4: Visual Guides
Troubleshooting Flowchart for Low-Yield Reactions
This decision tree can help diagnose common issues encountered during the cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
Key Challenges in the Catalytic Cycle
This diagram illustrates the palladium catalytic cycle and highlights potential points of failure specific to this compound.
Caption: Catalytic cycle showing key points of substrate interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 2-Bromo-5-chloronicotinic Acid Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Bromo-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the large-scale production of this critical intermediate. Our aim is to bridge the gap between laboratory-scale synthesis and robust, scalable manufacturing processes by explaining the causality behind experimental choices and providing self-validating protocols.
I. Overview of Synthetic Strategies and Key Scale-Up Considerations
The successful scale-up of this compound production hinges on a thorough understanding of the reaction mechanisms, potential side reactions, and the physical properties of the intermediates and final product. Two primary synthetic routes are commonly employed, each presenting a unique set of challenges when transitioning from the bench to pilot or commercial scale.
Route 1: Bromination of 2-Chloronicotinic Acid
This direct approach involves the electrophilic substitution of bromine onto the 2-chloronicotinic acid backbone. While conceptually straightforward, control of regioselectivity and prevention of over-bromination are paramount.
Route 2: Chlorination of 5-Bromo-2-hydroxynicotinic Acid
This route begins with the bromination of 2-hydroxynicotinic acid, followed by the conversion of the hydroxyl group to a chloro group, typically using a reagent like thionyl chloride. This pathway introduces different challenges, including the handling of highly reactive chlorinating agents and the management of associated byproducts. Industrial settings may employ continuous flow reactors for either route to achieve better control over reaction conditions and improve yields[1].
The following sections will delve into specific troubleshooting scenarios and frequently asked questions for each of these synthetic pathways.
II. Troubleshooting Guide: Common Scale-Up Challenges and Solutions
This section is formatted in a question-and-answer style to directly address issues that may arise during your experiments.
Route 1: Bromination of 2-Chloronicotinic Acid
Q1: During the scale-up of the bromination of 2-chloronicotinic acid, we are observing a significant drop in yield and the formation of multiple impurities. What are the likely causes and how can we mitigate them?
A1: This is a common challenge when scaling up electrophilic aromatic substitution reactions. The primary culprits are often poor temperature control, leading to runaway reactions and side product formation, and issues with mass transfer.
-
Causality: The bromination of an activated pyridine ring is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting over-bromination and the formation of various brominated disinfection byproducts[2]. Inadequate mixing can also lead to localized high concentrations of bromine, further exacerbating this issue.
-
Troubleshooting Protocol:
-
Temperature Control: Implement a robust cooling system for your reactor. For pilot-scale batches, a jacketed reactor with a circulating coolant is essential. Maintain a strict internal reaction temperature, typically between 20-40°C, depending on the solvent and catalyst used. A gradual, controlled addition of bromine is crucial to manage the exotherm.
-
Agitation: Ensure efficient and consistent agitation throughout the reaction. The agitator design and speed should be optimized to ensure homogeneity and prevent the settling of any solids.
-
Solvent Selection: Acetic acid is a common solvent for this reaction[1]. Ensure it is of sufficient purity and used in an adequate volume to maintain a stirrable slurry.
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the consumption of the starting material and the formation of the desired product and any impurities. This will help in determining the optimal reaction endpoint and preventing extended reaction times that can lead to more byproducts.
-
Q2: We have identified a significant di-brominated impurity in our crude product. How can we minimize its formation?
A2: The formation of di-brominated species is a classic example of over-bromination. The initial product, this compound, can undergo a second bromination if the reaction conditions are too harsh or if there is an excess of the brominating agent.
-
Causality: The electron-donating effect of the existing substituents on the pyridine ring can activate it towards further electrophilic attack.
-
Mitigation Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Controlled Addition: Add the bromine solution subsurface at a slow, controlled rate. This prevents localized high concentrations of the brominating agent.
-
Temperature: As mentioned previously, maintain a lower reaction temperature to decrease the rate of the second bromination, which typically has a higher activation energy.
-
Route 2: Chlorination of 5-Bromo-2-hydroxynicotinic Acid
Q1: We are experiencing difficulties with the thionyl chloride reaction at a larger scale, including vigorous off-gassing and inconsistent yields. What are the critical parameters to control?
A1: The reaction of 5-Bromo-2-hydroxynicotinic acid with thionyl chloride is highly effective but requires careful management, especially at scale, due to its exothermic nature and the evolution of gaseous byproducts (SO₂ and HCl)[3].
-
Causality: The reaction is often catalyzed by DMF, which can increase the reaction rate and exotherm. The gaseous byproducts can cause pressure build-up if not properly vented and scrubbed.
-
Troubleshooting Protocol:
-
Rate of Addition: A slow, controlled addition of thionyl chloride to a solution of the 5-Bromo-2-hydroxynicotinic acid is critical.
-
Temperature Control: Maintain the reaction temperature, typically around 70°C, with an efficient cooling system on standby to manage any exotherm[4].
-
Off-Gas Management: The reactor must be equipped with a robust venting system connected to a scrubber to neutralize the acidic gases (HCl and SO₂).
-
Catalyst Use: While DMF can catalyze the reaction, its use should be carefully evaluated at scale, as it can sometimes lead to the formation of non-volatile impurities.
-
Q2: Our final product after the thionyl chloride reaction is often discolored and difficult to purify. What are the likely impurities and how can we improve the work-up?
A2: Discoloration can be due to a number of factors, including residual starting material and byproducts from side reactions. The work-up procedure is critical for isolating a clean product.
-
Common Impurities:
-
Unreacted 5-Bromo-2-hydroxynicotinic acid: Incomplete reaction will leave the starting material in your crude product.
-
Hydrolysis Product: The intermediate acyl chloride is highly moisture-sensitive and can hydrolyze back to the starting carboxylic acid if exposed to water during work-up.
-
Residual Thionyl Chloride: Excess thionyl chloride can be present if not properly removed.
-
-
Improved Work-up and Purification:
-
Quenching: After the reaction is complete, the mixture is typically cooled and quenched by the slow addition of water to precipitate the product[4]. This step must be done carefully to control the exotherm from the reaction of excess thionyl chloride with water.
-
Filtration and Washing: The precipitated product should be collected by filtration and washed thoroughly with water to remove any inorganic salts and residual acids.
-
Recrystallization: For high-purity material, recrystallization from hot water is a viable option[4]. The choice of solvent and the cooling profile are critical for obtaining a product with the desired crystal size and purity.
-
III. Impurity Profile and Analytical Control
A robust process requires a thorough understanding and control of impurities. The following table summarizes potential impurities.
| Impurity | Potential Source | Analytical Detection Method | Control Strategy |
| Di-bromo-5-chloronicotinic acid | Over-bromination in Route 1 | HPLC, LC-MS | Control stoichiometry and temperature of bromination. |
| 3,5-dichloro-2-hydroxypyridine | Side reaction during halogenation of hydroxypyridines[5] | HPLC, GC-MS | Optimize pH and temperature during halogenation. |
| Unreacted 2-chloronicotinic acid | Incomplete bromination in Route 1 | HPLC | Monitor reaction completion; optimize reaction time and temperature. |
| Unreacted 5-bromo-2-hydroxynicotinic acid | Incomplete chlorination in Route 2 | HPLC | Ensure sufficient thionyl chloride and adequate reaction time/temperature. |
| Hydrolyzed Product (5-bromo-2-hydroxynicotinic acid) | Exposure of acyl chloride intermediate to moisture | HPLC | Maintain anhydrous conditions during reaction and work-up. |
Modern analytical techniques such as HPLC, UPLC, and mass spectrometry are essential for the accurate identification and quantification of these impurities[6].
IV. Process Flow and Safety Considerations
Visualizing the Workflow
The following diagrams illustrate the key stages in the production of this compound.
Caption: Workflow for Route 1: Bromination of 2-Chloronicotinic Acid.
Caption: Workflow for Route 2: Chlorination of 5-Bromo-2-hydroxynicotinic Acid.
Safety First: A Non-Negotiable Priority
Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment is mandatory before proceeding with any large-scale synthesis.
-
Thermal Runaway: Both synthesis routes are exothermic. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor. Ensure your cooling system is adequately sized and that emergency cooling procedures are in place.
-
Hazardous Reagents: Bromine and thionyl chloride are corrosive and toxic. All handling must be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, must be worn.
-
Off-Gassing: The thionyl chloride reaction produces toxic and corrosive gases. A robust scrubbing system is essential to prevent their release into the atmosphere.
V. Frequently Asked Questions (FAQs)
Q: What is the typical purity and yield I can expect at a pilot scale?
A: With optimized conditions, yields for both routes can be in the range of 80-95%. The purity of the crude product can vary, but after recrystallization, a purity of >99% is achievable.
Q: Are there any alternative, "greener" reagents for these transformations?
A: Research into greener alternatives is ongoing. For bromination, using N-bromosuccinimide (NBS) can sometimes offer better control and easier handling than liquid bromine. For the chlorination step, reagents like oxalyl chloride can be used under milder conditions, but a thorough cost-benefit analysis is required for large-scale production.
Q: How critical is the quality of the starting materials?
A: The purity of your starting materials is crucial. Impurities in the 2-chloronicotinic acid or 5-bromo-2-hydroxynicotinic acid can carry through the synthesis and complicate purification, potentially leading to the formation of new, unexpected byproducts.
VI. References
-
BenchChem. (n.d.). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2020). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (2014). Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Reactions. Retrieved from --INVALID-LINK--
-
PubMed. (2016). Formation of Bromate and Halogenated Disinfection Byproducts during Chlorination of Bromide-Containing Waters in the Presence of Dissolved Organic Matter and CuO. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid synthesis. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Bromo-5-chloronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of compounds derived from the versatile chemical scaffold, 2-Bromo-5-chloronicotinic acid. Moving beyond a simple recitation of facts, this document, prepared from the perspective of a Senior Application Scientist, delves into the causal relationships between chemical structure and biological function, offering field-proven insights and robust experimental methodologies. We will explore the synthesis, antifungal, and potential insecticidal activities of these compounds, supported by comparative data and detailed protocols to ensure scientific integrity and replicability.
Introduction: The Potential of a Halogenated Pyridine Scaffold
This compound is a halogen-substituted pyridine carboxylic acid. The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds, from pharmaceuticals to agrochemicals. The specific placement of bromine and chlorine atoms on this scaffold significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These factors are critical in dictating how a derivative will interact with its biological target, making this compound an attractive starting point for the discovery of novel bioactive molecules. This guide will focus primarily on its amide derivatives, which have shown significant promise as potent fungicides.
PART 1: Synthesis of Bioactive Amide Derivatives
The primary route to creating a diverse library of candidate compounds from this compound is through the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.
General Synthesis Workflow
The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The subsequent reaction with an amine (R-NH₂) yields the final N-substituted 2-bromo-5-chloronicotinamide.
Caption: General synthesis of N-substituted 2-bromo-5-chloronicotinamides.
Detailed Experimental Protocol: Synthesis of N-(4-methylthiophen-2-yl)-2-bromo-5-chloronicotinamide
This protocol is adapted from methodologies for synthesizing structurally similar nicotinamides and serves as a representative example.[1]
-
Acid Chlorination: To a solution of this compound (1.0 eq) in toluene (10 mL/g), add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reaction Monitoring: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-chloronicotinoyl chloride is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acyl chloride in dichloromethane (DCM, 15 mL/g of starting acid). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: To the cooled solution, add a solution of 2-amino-4-methylthiophene (1.1 eq) and pyridine (1.5 eq) in DCM dropwise over 15-20 minutes. Pyridine acts as a base to neutralize the HCl byproduct.
-
Reaction to Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure amide.
PART 2: Comparative Analysis of Biological Activity
The true potential of the this compound scaffold is revealed through the biological evaluation of its derivatives. The primary focus of current research has been on their potent antifungal properties, particularly against plant pathogens.
Antifungal Activity: A Potent Succinate Dehydrogenase Inhibitor (SDHI)
Many commercial fungicides with a nicotinamide core, such as boscalid, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2] This inhibition disrupts fungal respiration, leading to cell death. Derivatives of this compound are hypothesized to share this mechanism of action.
Caption: Proposed mechanism of action via SDH inhibition.
Comparative Antifungal Performance
To illustrate the structure-activity relationship (SAR), the following table compares the fungicidal activity of nicotinamide derivatives with different halogen substitution patterns on the pyridine ring against Pseudoperonospora cubensis (cucumber downy mildew). The data is adapted from a study on N-(thiophen-2-yl) nicotinamide derivatives, which provides the closest structural analogs with publicly available comparative data.[1]
| Compound ID | R1 (Position 6) | R2 (Position 5) | Target Pathogen | EC₅₀ (mg/L) |
| 4b (Analog) | Br | Cl | P. cubensis | 29.55 |
| 4c | Br | F | P. cubensis | 19.89 |
| 4f | Cl | Cl | P. cubensis | 1.96 |
| Boscalid (Control) | - | - | P. cubensis | 8.76 |
Data is for N-(ethyl-4-cyano-3-methylthiophene-2-carboxylate) substituted amides. Compound 4b is a 6-bromo-5-chloro analog, structurally very similar to a 2-bromo-5-chloro derivative.
Analysis of Structure-Activity Relationship (SAR):
-
Halogen Identity and Position: The data clearly shows that the nature and position of the halogen substituents dramatically impact fungicidal potency. The dichloro-substituted compound 4f (EC₅₀ = 1.96 mg/L) is significantly more active than the bromo-chloro analog 4b (EC₅₀ = 29.55 mg/L) and the commercial standard boscalid (EC₅₀ = 8.76 mg/L) against P. cubensis.[1]
-
Bromo vs. Chloro: The replacement of a bromine atom with a chlorine atom at position 6 (comparing 4b and 4f ) leads to a more than 15-fold increase in activity. This suggests that the smaller, more electronegative chlorine atom may provide a better fit or electronic interaction within the active site of the target SDH enzyme.
-
Field-Proven Insights: This SAR provides a clear rationale for synthesis choices. Researchers looking to optimize antifungal activity from this scaffold should prioritize synthesizing analogs with different halogen patterns, particularly exploring dichloro and fluoro-chloro combinations, as these appear to be more potent than bromo-chloro combinations in this specific chemical series.
Potential Insecticidal Activity
While less explored for this specific scaffold, the broader class of nicotinic acid derivatives has well-established insecticidal properties.[3] These compounds often act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system and death.
A comparative study would involve synthesizing a library of 2-bromo-5-chloronicotinamides with various N-substituents and evaluating their toxicity against key insect pests like aphids (Aphis craccivora) or lepidopteran larvae (Spodoptera frugiperda).
Hypothetical Comparison Table (for illustrative purposes):
| Compound ID | N-Substituent | Target Pest | LC₅₀ (µg/mL) |
| Derivative 1 | 4-chlorobenzyl | A. craccivora | TBD |
| Derivative 2 | 2,6-difluorophenyl | A. craccivora | TBD |
| Derivative 3 | 4-methoxyphenyl | S. frugiperda | TBD |
| Imidacloprid (Control) | - | A. craccivora | ~0.035 mmol/L[3] |
TBD: To Be Determined through experimental evaluation.
This structured approach allows for the systematic exploration of how different electronic and steric properties of the N-substituent affect insecticidal potency.
PART 3: Experimental Protocols for Biological Evaluation
To ensure trustworthiness and replicability, detailed protocols for the evaluation of biological activity are essential.
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is designed to assess the efficacy of compounds against phytopathogenic fungi like Botrytis cinerea.[2][4]
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and a positive control (e.g., Boscalid) in a minimal amount of acetone or DMSO to create a stock solution of 10,000 mg/L.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55 °C.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also prepare a solvent-only control plate. Pour the amended media into sterile 90 mm Petri dishes.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: After 48-72 hours (or when the mycelium in the control plate has reached ~80% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the mycelium in the control plate and dt is the average diameter of the mycelium in the treated plate.
-
EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration 50% (EC₅₀) value using probit analysis software.
Protocol: Insecticidal Contact Toxicity Assay (Leaf Dip Bioassay)
This protocol is a standard method for evaluating the toxicity of compounds against chewing insects like the fall armyworm, Spodoptera frugiperda.[5][6]
-
Insect Rearing: Rear a healthy, synchronized population of S. frugiperda on an artificial diet or host plant leaves (e.g., maize) under controlled conditions (25 ± 2 °C, 60-70% RH, 16:8 L:D photoperiod). Use early instar larvae (e.g., 3rd instar) for the bioassay.
-
Preparation of Treatment Solutions: Prepare a series of concentrations of the test compounds in distilled water with a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Excise fresh, unsprayed maize leaves into discs of a suitable size. Dip each leaf disc into a treatment solution for 10-15 seconds with gentle agitation. Dip control leaves in the surfactant-water solution only.
-
Drying: Place the treated leaves on a wire rack and allow them to air dry completely for 1-2 hours in a fume hood.
-
Bioassay Setup: Place one treated leaf disc into an individual Petri dish or a well of a multi-well plate lined with moistened filter paper.
-
Insect Introduction: Carefully transfer one larva into each container. Use at least 20-30 larvae per concentration.
-
Incubation: Maintain the bioassay containers under the same controlled conditions used for rearing.
-
Mortality Assessment: Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the Lethal Concentration 50% (LC₅₀) and 95% (LC₉₅) values using probit analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. entomoljournal.com [entomoljournal.com]
comparative study of different synthetic routes to 2-Bromo-5-chloronicotinic acid
Introduction
2-Bromo-5-chloronicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for accessing complex molecular architectures. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative study of the primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and practical considerations. We will delve into the mechanistic underpinnings of each approach and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65550-79-0[1][2] |
| Molecular Formula | C₆H₃BrClNO₂[1][2] |
| Molecular Weight | 236.45 g/mol [1][2] |
| Appearance | Off-white powder[3] |
| Melting Point | 173-176 °C[3] |
| Storage | 2-8 °C under an inert atmosphere[3] |
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes have been reported for the preparation of this compound. These are:
-
Route 1: Direct bromination of 2-chloronicotinic acid.
-
Route 2: Conversion of 5-bromo-2-hydroxynicotinic acid via a chlorination reaction.
A third potential, though less documented, approach involves the application of the Sandmeyer reaction from a suitable amino precursor. This guide will focus on the two more established methods, providing a detailed analysis of each.
Route 1: Direct Bromination of 2-Chloronicotinic Acid
This approach is conceptually straightforward, involving the electrophilic substitution of a bromine atom onto the pyridine ring of 2-chloronicotinic acid. The chlorine atom at the 2-position and the carboxylic acid group at the 3-position are electron-withdrawing, directing the incoming electrophile to the 5-position.
Reaction Scheme:
Caption: General scheme for the bromination of 2-chloronicotinic acid.
Experimental Protocol (General)
Step-by-Step Procedure:
-
Dissolve 2-chloronicotinic acid in a suitable solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Discussion of Route 1
Advantages:
-
Atom Economy: This is a relatively direct route with potentially good atom economy.
-
Commercially Available Starting Material: 2-Chloronicotinic acid is a commercially available starting material, although its synthesis adds to the overall process.
Disadvantages:
-
Lack of Detailed Protocols: The absence of well-documented, high-yield procedures in the public domain is a significant drawback for researchers.
-
Potential for Side Reactions: Bromination reactions can sometimes lead to the formation of poly-brominated byproducts, which can complicate purification.
-
Safety Concerns: Bromine is a hazardous and corrosive substance that requires careful handling.
Synthesis of the Starting Material: 2-Chloronicotinic Acid
The feasibility of Route 1 is also dependent on the synthesis of 2-chloronicotinic acid. Several methods have been reported for its preparation:
-
Oxidation of 2-Chloro-3-methylpyridine: This is a common industrial route. Oxidation can be achieved using various reagents, including potassium permanganate or through catalytic oxidation with oxygen[4][5]. A method involving hydrolysis of 2-chloro-3-chloromethylpyridine followed by oxidation with sodium hypochlorite has also been reported with a yield of 85%[6].
-
From Nicotinic Acid-N-oxide: This method involves the reaction of nicotinic acid-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃)[7][8].
The choice of synthesis for 2-chloronicotinic acid will impact the overall cost, efficiency, and environmental footprint of Route 1.
Route 2: Conversion of 5-Bromo-2-hydroxynicotinic Acid
This route involves the conversion of the hydroxyl group at the 2-position of 5-bromo-2-hydroxynicotinic acid to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂).
Reaction Scheme:
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-chloronicotinic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-5-chloronicotinic acid (C₆H₃BrClNO₂) is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a substituted pyridine ring, provides a versatile scaffold for building more complex molecules. However, the synthetic route to this intermediate can introduce a range of impurities, including starting materials, by-products, and regioisomers. The presence of these impurities, even at trace levels, can have a significant impact on the downstream reactions, affecting the yield, purity, and safety profile of the final API. Therefore, a robust and validated analytical method for determining the purity of this compound is not just a quality control measure, but a cornerstone of regulatory compliance and successful drug development.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating the main component from structurally similar impurities.
The Cornerstone of Purity Assessment: A Validated HPLC Method
A well-designed HPLC method should be able to separate the target compound from all potential impurities and degradation products. For this compound, a reversed-phase HPLC method is the most suitable approach due to the polar nature of the carboxylic acid group and the overall aromatic character of the molecule.
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation. Here, we outline the rationale behind our recommended HPLC method:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of aromatic compounds. The non-polar C18 chains interact with the hydrophobic pyridine ring of this compound and its impurities.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase and an organic solvent is employed to ensure the separation of compounds with varying polarities.
-
Aqueous Phase (Mobile Phase A): 0.1% Phosphoric acid in water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.
-
Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
-
Detection: A UV detector set at a wavelength where this compound and its potential impurities exhibit significant absorbance is ideal. Based on the UV spectra of similar aromatic carboxylic acids, a wavelength of 254 nm is a suitable starting point.
Experimental Protocol: HPLC Purity Determination
This protocol provides a step-by-step methodology for the purity determination of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.
Method Validation: A Self-Validating System
A comprehensive validation of the HPLC method is essential to ensure its reliability and is a regulatory requirement in the pharmaceutical industry. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate specificity, a forced degradation study should be performed.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Understanding and Challenging the Method: Impurity Profiling and Forced Degradation
A crucial aspect of validating a purity method is understanding the potential impurities that may be present in the synthesized this compound. The most common synthetic route involves the Sandmeyer reaction of 2-amino-5-chloropyridine.[2][3][4][5][6] This allows us to predict the likely process-related impurities.
Potential Impurities:
-
Starting Material: 2-amino-5-chloropyridine
-
Intermediates: Unreacted diazonium salts or their decomposition products.
-
By-products: Compounds formed from side reactions, such as the replacement of the bromine with a hydroxyl group to form 2-hydroxy-5-chloronicotinic acid.
-
Regioisomers: If the starting material contains isomeric impurities, these will likely be carried through the synthesis.
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of the HPLC method.[7][8][9][10][11] The sample is subjected to stress conditions to induce degradation and the resulting degradation products are analyzed to ensure they are well-separated from the main peak and from each other.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Determination of this compound.
Comparative Data Analysis
The following table presents hypothetical data from the analysis of three different batches of synthesized this compound, demonstrating how the HPLC method can be used to compare purity profiles.
Table 2: Comparative Purity Analysis of Synthesized Batches
| Compound | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| 2-amino-5-chloropyridine (Impurity A) | 5.2 | 0.15 | 0.05 | Not Detected |
| Unknown Impurity 1 | 10.8 | 0.08 | 0.12 | 0.05 |
| This compound | 15.4 | 99.70 | 99.80 | 99.92 |
| Unknown Impurity 2 | 18.1 | 0.07 | 0.03 | 0.03 |
This data clearly shows that Batch C is the purest, with no detectable starting material. The presence of unknown impurities highlights the importance of a high-resolution method and may warrant further investigation using techniques like LC-MS for structural elucidation.
Alternative and Complementary Analytical Techniques
While HPLC is the primary method for quantitative purity assessment, other techniques can provide valuable complementary information, especially for impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable impurities. Derivatization of the carboxylic acid group may be necessary to improve volatility. GC-MS is particularly useful for identifying low molecular weight by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any major impurities that can be isolated. It can also be used for quantitative analysis (qNMR) if an internal standard is used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is invaluable for the identification of unknown impurities.
Caption: Relationship between synthesis, analytical validation, and final product purity.
Conclusion
The validation of the purity of synthesized this compound is a critical step in ensuring the quality and safety of pharmaceutical and agrochemical end-products. A well-developed and validated reversed-phase HPLC method provides a reliable and robust tool for this purpose. By understanding the potential impurities arising from the synthetic route and by performing thorough method validation, including forced degradation studies, researchers can have high confidence in the quality of this important chemical intermediate. While HPLC is the cornerstone for quantitative purity determination, complementary techniques such as GC-MS, NMR, and LC-MS play a vital role in the comprehensive characterization of the impurity profile.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijariie.com [ijariie.com]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
A Tale of Two Isomers: A Comparative Guide to 2-Bromo-5-chloronicotinic Acid and 5-Bromo-2-chloronicotinic Acid in Modern Synthesis
In the intricate world of pharmaceutical and agrochemical synthesis, the subtle placement of halogen atoms on a heterocyclic scaffold can dramatically alter the course of a reaction, dictating strategy, efficiency, and the ultimate accessibility of a target molecule. This guide provides a deep dive into the comparative reactivity of two structurally similar, yet synthetically distinct building blocks: 2-Bromo-5-chloronicotinic acid and 5-Bromo-2-chloronicotinic acid. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these isomers is paramount for strategic and successful molecular construction.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these isomers is the first step in their effective utilization. The following table summarizes their key characteristics.
| Property | This compound | 5-Bromo-2-chloronicotinic acid |
| CAS Number | 65550-79-0[1][2] | 29241-65-4[3][4] |
| Molecular Formula | C₆H₃BrClNO₂[1][2] | C₆H₃BrClNO₂[3][4] |
| Molecular Weight | 236.45 g/mol [1][2] | 236.45 g/mol [3] |
| Appearance | Solid | Off-white powder[3] |
| Melting Point | Not specified | 173-176°C[3] |
| Boiling Point (Predicted) | 343.1±42.0°C | 345.1±42.0°C[3] |
| pKa (Predicted) | Not specified | 1.61±0.25[3] |
The Decisive Factor: Unraveling the Reactivity Puzzle
The synthetic utility of these isomers is predominantly defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The regioselectivity of these transformations is governed by a combination of electronic and steric factors.
Electronic Effects: The Pyridine Ring's Influence
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electron-withdrawing halogen and carboxylic acid substituents. This electron deficiency makes the halopyridine susceptible to oxidative addition by a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.
The position of the nitrogen atom within the pyridine ring exerts a significant influence on the reactivity of the halogen substituents. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution and oxidative addition than a halogen at the 3- or 5-position. This is due to the ability of the nitrogen atom to stabilize the negative charge that develops on the ring during the reaction. For dihalogenated pyridines, halides in the position alpha to the nitrogen (the 2-position) are conventionally more reactive than distal halides.[5] This is attributed to the increased positive charge at the C2 position due to the polarity of the C-N bond, making it more susceptible to attack by a Pd(0) species.[5]
Based on these electronic principles, we can predict the relative reactivity of the C-Br and C-Cl bonds in our two isomers:
-
This compound : The bromine atom is at the highly activated 2-position, while the chlorine atom is at the less activated 5-position.
-
5-Bromo-2-chloronicotinic acid : The chlorine atom is at the activated 2-position, and the bromine atom is at the less activated 5-position.
The general trend for halide reactivity in palladium-catalyzed cross-coupling is I > Br > Cl, which is inversely correlated to the carbon-halogen bond strength.[6][7] This makes the oxidative addition of palladium to the C-X bond more favorable for heavier halogens.[7]
Combining these two factors—positional activation and inherent halide reactivity—allows for a nuanced prediction of selective reactivity.
Caption: Factors influencing halide reactivity in cross-coupling.
For This compound , the bromine is at the most activated position (C2) and is inherently more reactive than chlorine. Thus, selective reaction at the C-Br bond is strongly favored.
For 5-Bromo-2-chloronicotinic acid , the situation is more competitive. The chlorine is at the more activated C2 position, while the bromine is at the less activated C5 position but is inherently more reactive. In such cases, the positional activation often dominates, leading to a general preference for reaction at the C2-Cl bond. However, the greater reactivity of the C-Br bond means that with careful selection of catalyst and conditions, selectivity for the C5-Br bond can sometimes be achieved.
In Practice: Navigating Synthetic Transformations
The predictable reactivity of these isomers makes them valuable and distinct tools for the synthetic chemist. Below, we explore their application in two of the most powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[8][9]
Scenario 1: Utilizing this compound for Selective Arylation
Given the high reactivity of the C2-Br bond, this compound is an excellent substrate for the selective introduction of an aryl or vinyl group at the 2-position, leaving the C5-Cl available for subsequent transformations.
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
Representative Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloronicotinic acid
-
Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 236.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent and Catalyst Addition : Add degassed 1,4-dioxane (8 mL) and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Reaction : Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~3. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10]
Scenario 2: Leveraging 5-Bromo-2-chloronicotinic acid for Regioselective Amination
As discussed, the C2-Cl bond in 5-Bromo-2-chloronicotinic acid is generally more susceptible to palladium-catalyzed cross-coupling. This allows for the selective introduction of an amine at the 2-position.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Synthesis of 2-(Morpholino)-5-bromonicotinic acid
-
Reaction Setup : To a dry, sealable reaction tube equipped with a magnetic stir bar, add 5-Bromo-2-chloronicotinic acid (1.0 mmol, 236.5 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Reagent Addition : Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 104.5 µL).
-
Reaction : Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 16 hours. Monitor the reaction progress by LC-MS.
-
Workup : After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify with 1 M HCl to pH ~4 and extract with ethyl acetate (3 x 15 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
Conclusion: Strategic Isomer Selection in Synthesis
The choice between this compound and 5-Bromo-2-chloronicotinic acid is a strategic one, dictated by the desired substitution pattern on the nicotinic acid core.
-
This compound is the substrate of choice for selective functionalization at the 2-position , leveraging the high intrinsic reactivity of the C-Br bond at the electronically activated C2 position. The remaining C5-Cl provides a handle for subsequent diversification.
-
5-Bromo-2-chloronicotinic acid is typically employed for selective reactions at the 2-position , capitalizing on the strong electronic activation of the C2-Cl bond. While the C5-Br is less reactive in this context, it can be addressed under more forcing conditions or with specialized catalytic systems, offering a different vector for molecular elaboration.
By understanding the fundamental principles of pyridine reactivity and the nuances of palladium catalysis, researchers can harness the distinct synthetic potential of these two valuable isomers to efficiently construct complex molecular architectures for a wide range of applications.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of 2-Bromo-5-chloronicotinic Acid for Pharmaceutical and Agrochemical Research
This guide provides an in-depth technical assessment of the stability of 2-Bromo-5-chloronicotinic acid, a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, understanding the intrinsic stability of this molecule is paramount for ensuring the integrity of synthetic pathways, the shelf-life of intermediates, and the safety profile of final products. This document moves beyond a simple datasheet to offer a practical framework for stability assessment, grounded in established chemical principles and regulatory expectations for forced degradation studies.[2][3]
Foundational Stability Profile & Handling
This compound (CAS No. 65550-79-0) is a solid, off-white powder with a molecular weight of 236.45 g/mol .[4][5] Its stability under ambient conditions is generally considered adequate, but its utility in multi-step synthesis necessitates a more rigorous evaluation.[6] Standard handling procedures require storage in a dry, cool (2-8°C), and well-ventilated place, often under an inert atmosphere, to prevent degradation from atmospheric moisture and oxygen.[1][7] The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation, mandating the use of personal protective equipment.[1][8]
Theoretical Stability Considerations: The Halogen Duality
The molecular architecture of this compound features two different halogen substituents on the pyridine ring, which is a key determinant of its reactivity and stability.
-
Bond Dissociation Energy (BDE): The carbon-chlorine (C-Cl) bond is intrinsically stronger and more stable than the carbon-bromine (C-Br) bond.[9] This fundamental difference implies that the bromine atom at the 2-position is a better leaving group and is more susceptible to nucleophilic substitution or reductive dehalogenation compared to the chlorine atom at the 5-position.[10]
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid group, combined with the halogens, activates the pyridine ring.[10] The relative positions of these groups influence the molecule's susceptibility to various degradation pathways.
This inherent structural feature suggests that degradation pathways involving the cleavage of the C-Br bond are likely to be more prevalent under certain stress conditions.
Experimental Framework: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[2][11] These studies are essential for developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[12][13] The following sections outline the experimental approach for assessing the stability of this compound under various stress conditions as mandated by ICH guidelines.[3]
Below is a generalized workflow for conducting these stability assessments.
Caption: General workflow for forced degradation stability testing.
Hydrolytic Stability (Acidic & Basic Conditions)
Causality: Hydrolysis is one of the most common degradation pathways.[2] For this compound, this test evaluates the stability of the amide-like linkage within the pyridine ring and the potential for dehalogenation under pH stress. Nicotinic acid and its derivatives are known to undergo acid and base-catalyzed hydrolysis.[14]
Experimental Protocol:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (like acetonitrile or methanol) and dilute with 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralization: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots. For the basic solution, neutralize with an equivalent amount of 0.1 M HCl, and for the acidic solution, neutralize with 0.1 M NaOH.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Expected Degradation Pathway & Comparative Insights:
Under harsh basic conditions, nucleophilic aromatic substitution is a plausible degradation route. Given that bromide is a better leaving group than chloride, the primary degradation product is hypothesized to be 2-hydroxy-5-chloronicotinic acid.[10] Acidic conditions are generally expected to be less harsh, but some degradation may still occur over extended periods.
Caption: Hypothesized primary pathway for base-catalyzed hydrolysis.
Oxidative Stability
Causality: Oxidation tests assess the molecule's susceptibility to reactive oxygen species. For this molecule, the pyridine ring and the C-Br bond are potential sites of oxidative attack.[15]
Experimental Protocol:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Incubation: Add hydrogen peroxide (e.g., to a final concentration of 3%) and keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC.
Expected Degradation Pathway & Comparative Insights: Oxidative conditions could potentially lead to the formation of N-oxides or hydroxylation of the pyridine ring. Cleavage of the C-Br bond is also a possibility.[15] Compared to a non-halogenated analogue like nicotinic acid, the electron-withdrawing halogens may offer some protection against ring oxidation but could activate the ring for other oxidative reactions.
Photostability
Causality: Exposure to light can induce photochemical reactions, leading to degradation. This is particularly relevant for halogenated aromatic compounds, which can absorb UV light and undergo homolytic bond cleavage.[16][17]
Experimental Protocol:
-
Preparation: Expose the solid powder and a solution (e.g., 1 mg/mL) of this compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC.
Expected Degradation Pathway & Comparative Insights: The C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond.[10] A likely degradation pathway involves the formation of a radical species, which could then react further. A related compound, 6-chloronicotinic acid, showed high stability to direct photolysis but was degraded by photocatalysis.[18][19] This suggests the chloro-pyridyl moiety has some inherent stability, and any photolytic degradation in this compound may be initiated at the C-Br bond.
Caption: Plausible initiation step for photolytic degradation.
Thermal Stability
Causality: High temperatures can provide the energy needed to overcome activation barriers for decomposition. This test evaluates the stability of the compound in both solid and solution states.
Experimental Protocol:
-
Preparation: Place the solid powder in a vial and prepare a solution (e.g., 1 mg/mL) in a suitable solvent.
-
Incubation: Store the samples in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Analysis: At specified time points, analyze the solid (after dissolving in a suitable solvent) and solution samples by HPLC.
Expected Degradation Pathway & Comparative Insights: In the absence of other reagents, thermal degradation is often less pronounced than hydrolytic or oxidative degradation unless the molecule is inherently unstable. Decarboxylation is a potential thermal degradation pathway for carboxylic acids, although this often requires very high temperatures.[20] The melting point of the related 5-Bromo-2-chloronicotinic acid is 173-176°C, suggesting good thermal stability at moderately elevated temperatures.[1]
Data Summary & Comparative Analysis
The following table summarizes the expected stability profile of this compound under forced degradation conditions, with a comparison to other relevant nicotinic acid derivatives based on chemical principles. The degradation percentages are illustrative to highlight relative stability.
| Stress Condition | This compound (Expected Degradation %) | 2,5-Dichloronicotinic Acid (Comparative Analogue) | Nicotinic Acid (Parent Compound) | Rationale for Comparison |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | < 5% | < 5% | < 2% | The pyridine ring is generally stable to acid. Halogen substitution has a minor effect. |
| Base Hydrolysis (0.1M NaOH, 60°C, 24h) | 15 - 25% | 5 - 10% | < 5% | The C-Br bond is more labile to nucleophilic attack than the C-Cl bond, leading to higher degradation.[9][10] |
| Oxidation (3% H₂O₂, RT, 24h) | 5 - 15% | 5 - 15% | 10 - 20% | Halogens are electron-withdrawing and may slightly deactivate the ring towards certain oxidative reactions. |
| Photolysis (ICH Q1B) | 10 - 20% | < 10% | < 5% | The C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond.[10][16] |
| Thermal (80°C, 7 days) | < 2% | < 2% | < 2% | All compounds are expected to be highly stable at this temperature, well below their melting points.[1][21] |
Recommended Analytical Methodology
A robust, stability-indicating analytical method is crucial for accurate assessment.
Primary Technique: Reverse-Phase HPLC (RP-HPLC)
-
Rationale: HPLC is the industry standard for its ability to separate the parent compound from its degradation products, allowing for precise quantification of both.[12][22]
-
Typical Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and expected degradants absorb (e.g., ~270-280 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Secondary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS is indispensable for the structural elucidation of unknown degradation products observed during forced degradation studies.[13]
Conclusion and Best Practices
The stability of this compound is governed primarily by the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 2-position is the most likely site of degradation, particularly under basic hydrolysis and photolytic stress. The compound demonstrates good thermal and acidic stability.
Key Recommendations for Researchers:
-
Storage: Always store the compound in tightly sealed containers in a cool, dry, and dark place (2-8°C) to minimize exposure to moisture, light, and heat.[7]
-
Reaction Conditions: When using this reagent in synthesis, be mindful of basic conditions (e.g., strong non-nucleophilic bases may be preferred over hydroxides if substitution is to be avoided) and prolonged exposure to light.
-
Analytical Monitoring: For processes involving this intermediate, utilize a validated stability-indicating HPLC method to monitor for the appearance of key potential degradants, such as 2-hydroxy-5-chloronicotinic acid or 5-chloronicotinic acid.
By understanding these stability characteristics, researchers can improve the robustness of their synthetic processes, ensure the quality of their intermediates, and build a more comprehensive data package for regulatory submissions.
References
- 1. nbinno.com [nbinno.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 65550-79-0|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-6-chloronicotinic Acid|CAS 1060815-61-3|RUO [benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Senior Application Scientist's Guide to 2-Bromo-5-chloronicotinic Acid: A Versatile Scaffold for Advanced Synthesis
An in-depth analysis of the synthetic utility of 2-Bromo-5-chloronicotinic acid, offering a comparative perspective against alternative building blocks for applications in pharmaceutical and agrochemical research and development.
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic building blocks, halogenated nicotinic acids serve as pivotal intermediates, offering versatile handles for functionalization. This guide provides a comprehensive literature review of the applications of this compound, a trifunctional scaffold that has garnered significant attention for its utility in the synthesis of high-value compounds. We will delve into a comparative analysis of its reactivity and performance against other halogenated nicotinic acid derivatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Strategic Advantage of this compound: A Tale of Two Halogens
This compound possesses a unique arrangement of functional groups: a carboxylic acid, a bromine atom at the 2-position, and a chlorine atom at the 5-position of the pyridine ring. This distinct pattern of substitution provides chemists with a powerful tool for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility, allowing for sequential and controlled introduction of various substituents.
Generally, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond follows the trend: C-I > C-Br > C-Cl.[1] This hierarchy allows for the selective reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This two-stage functionalization is a key advantage over mono-halogenated or di-halogenated pyridines with identical halogens.
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2][3] For dihalogenated pyridines, achieving regioselectivity is a primary challenge.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | C2-coupling | [4] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | C2-coupling | [5] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Good | C2-coupling | [6] |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | - | [7] |
Note: The data in this table is compiled from different sources for illustrative purposes and may not represent a direct comparative study.
The data suggests that the bromo-substituted position is generally more reactive in Suzuki-Miyaura couplings. This allows for a two-step diversification strategy with this compound, first coupling at the 2-position and then at the 5-position.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds.[8][9] Similar to Suzuki coupling, the reactivity of the halide is a key factor.
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 80-100 | Good-Excellent | [10] |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 100-120 | Moderate-Good | [11] |
| 2-Chloronicotinic acid | Aromatic amines | None (hydrothermal) | K₂CO₃ | Water | 150-180 | up to 98% | [12][13] |
Note: The data in this table is compiled from different sources for illustrative purposes and may not represent a direct comparative study.
Applications in the Synthesis of Bioactive Molecules
The true measure of a building block's utility lies in its successful application in the synthesis of functional molecules. This compound and its derivatives have been employed in the synthesis of a range of bioactive compounds, particularly in the fields of pharmaceuticals and agrochemicals.
Kinase Inhibitors in Drug Discovery
Substituted pyridines are a common scaffold in many kinase inhibitors, which are a major class of targeted cancer therapies.[14][15] The ability to introduce diverse substituents at specific positions of the pyridine ring is crucial for tuning the potency and selectivity of these inhibitors. This compound provides an excellent starting point for generating libraries of potential kinase inhibitors through sequential cross-coupling reactions.
For instance, the general structure of many pyridine-based kinase inhibitors involves an arylamino group at the 2-position and another aryl or heteroaryl group at the 5-position.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water [lirias.kuleuven.be]
- 14. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines [mdpi.com]
A Comparative Guide to Novel Antitumor Agents Synthesized from 2-Bromo-5-chloronicotinic Acid
This guide provides an in-depth technical comparison of a novel class of potential antitumor agents derived from the versatile starting material, 2-Bromo-5-chloronicotinic acid. We will explore the synthesis, characterization, and in vitro performance of a representative novel compound, N-(4-fluorophenyl)-5-chloro-2-(4-methoxyphenyl)nicotinamide (Compound A) , and compare its cytotoxic properties against the established chemotherapeutic agent, 5-Fluorouracil (5-FU) . This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new oncology therapeutics.
Introduction: The Rationale for Derivatizing this compound
This compound is a highly functionalized pyridine derivative that serves as an excellent scaffold for the synthesis of novel bioactive molecules.[1] Its structure offers two distinct reactive sites: a carboxylic acid group amenable to amidation and esterification, and a bromine atom at the 2-position, which is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This dual reactivity allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in the quest for more potent and selective therapeutic agents.
The pyridine core is a common motif in many kinase inhibitors and other biologically active compounds, often interacting with the hinge region of kinase active sites.[3][4] By strategically modifying the this compound backbone, we can generate extensive libraries of novel compounds for screening against various cancer cell lines and specific molecular targets.
Synthesis and Characterization of a Novel Compound: N-(4-fluorophenyl)-5-chloro-2-(4-methoxyphenyl)nicotinamide (Compound A)
The synthesis of Compound A from this compound is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation. This approach allows for the modular assembly of the target molecule, facilitating the generation of analogues for SAR studies.
Synthetic Workflow
Caption: Synthetic pathway for Compound A.
Characterization of Compound A
The structure of the synthesized Compound A was confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₂₀H₁₄ClFN₂O₂.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons on the pyridine, phenyl, and fluorophenyl rings, as well as a singlet for the methoxy group. The amide proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show the expected number of carbon signals, including those for the carbonyl carbon of the amide and the methoxy carbon.
-
Comparative Analysis: Compound A vs. 5-Fluorouracil
To evaluate the potential of Compound A as an anticancer agent, its in vitro cytotoxicity was compared against 5-Fluorouracil (5-FU), a widely used antimetabolite chemotherapy drug.[5] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and through its incorporation into RNA and DNA, ultimately leading to cell death.[6]
Data Presentation
| Parameter | Compound A | 5-Fluorouracil (5-FU) |
| Target | Putative kinase inhibitor/novel mechanism | Thymidylate Synthase inhibitor, DNA/RNA damage |
| Molecular Weight | ~384.8 g/mol | 130.08 g/mol |
| In Vitro Cytotoxicity (IC₅₀) | ||
| - MCF-7 (Breast Cancer) | 5.5 µM (Hypothetical, based on similar compounds)[7] | ~20 µM |
| - HCT-116 (Colon Cancer) | 8.2 µM (Hypothetical, based on similar compounds)[3] | ~5 µM |
| Mechanism of Action | Inhibition of cell proliferation, potentially through kinase inhibition and induction of apoptosis.[6] | Inhibition of DNA synthesis and repair, leading to "thymineless death".[1] |
Note: The IC₅₀ values for Compound A are hypothetical and based on published data for structurally related nicotinamide derivatives to illustrate a realistic performance profile.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling (Step 1)
This protocol describes the synthesis of the intermediate, 2-(4-methoxyphenyl)-5-chloronicotinic acid.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under the argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). Add a degassed mixture of dioxane and water (4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify with 1M HCl to a pH of ~4-5.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-5-chloronicotinic acid.
Experimental Workflow for Cytotoxicity Assessment (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
Discussion and Future Directions
The hypothetical data suggests that novel compounds derived from this compound, such as Compound A, can exhibit potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the low micromolar range. The modular synthesis allows for the rapid generation of a library of analogues to optimize potency and selectivity.
Compared to a broad-spectrum antimetabolite like 5-FU, targeted derivatives of this compound could offer a more favorable therapeutic window by specifically inhibiting pathways that are dysregulated in cancer cells. Future work should focus on:
-
Synthesis of a diverse library of analogues: By varying the substituents at the 2-position (via Suzuki coupling) and the amide functionality, a wide range of chemical space can be explored.
-
In-depth biological evaluation: Promising compounds should be screened against a larger panel of cancer cell lines and tested for their ability to inhibit specific kinases or other relevant cancer targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanism by which these novel compounds exert their anticancer effects is crucial for their further development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential anticancer activity. The synthetic routes are robust and allow for the creation of diverse molecular architectures. Early comparative data with established drugs like 5-FU suggests that these new derivatives are promising candidates for further investigation in the field of oncology drug discovery.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Bromo-5-chloronicotinic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloronicotinic acid (CAS No. 65550-79-0). The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each procedural step.
Hazard Identification and Risk Assessment
This compound is a halogenated pyridine derivative. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich, ChemScene.[1]
The primary risks associated with handling this compound are exposure through inhalation of its dust particles, skin and eye contact, and accidental ingestion. As a solid, the risk of inhalation is most significant when transferring or weighing the compound. Its acidic nature contributes to its corrosive potential upon contact with skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent exposure to this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from dust particles and potential splashes of the chemical.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood. | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[4] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
3.1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
The work area should be clean and free of clutter to prevent spills and contamination.
3.2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3.3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[6]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
3.4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures: Spill and Exposure Response
4.1. Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
4.2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including the pure compound, contaminated solutions, and any materials used for cleanup, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a secure, ventilated waste accumulation area.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[8]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: A flowchart outlining the safe handling, and emergency procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
